WYE-132
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHRYZMBGPBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649521 | |
| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144068-46-1 | |
| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WYE-132: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the core mechanism of action of WYE-132, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by effectively targeting both mTOR complex 1 (mTORC1) and mTORC2. This dual inhibition leads to a more profound and comprehensive anti-cancer effect across a range of malignancies. This document provides a detailed overview of the signaling pathways affected by this compound, quantitative data on its efficacy, and the experimental protocols used to elucidate its mechanism.
Core Mechanism: Dual Inhibition of mTORC1 and mTORC2
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While rapalogs allosterically inhibit mTORC1, they do not affect mTORC2, which has been identified as a significant contributor to the malignant phenotype.[1][2]
This compound is a highly potent and specific mTOR kinase inhibitor with an IC50 of 0.19 ± 0.07 nmol/L, demonstrating over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[1][3] By competing with ATP in the mTOR kinase domain, this compound effectively blocks the activity of both mTORC1 and mTORC2.[1][2]
The inhibition of mTORC1 by this compound disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This leads to a significant reduction in protein synthesis and a decrease in cell size.[2][4]
Crucially, this compound also inhibits mTORC2, which is responsible for the phosphorylation of AKT at serine 473 (S473).[2] This phosphorylation is essential for full AKT activation. By inhibiting mTORC2, this compound effectively attenuates AKT signaling.[1] Notably, this compound does not significantly impact the phosphorylation of AKT at threonine 308 (T308), a marker of PI3K/PDK1 activity, highlighting its specificity for mTOR.[1][2]
The dual inhibition of mTORC1 and mTORC2 by this compound results in a more potent anti-proliferative and pro-apoptotic effect compared to rapalogs.[2] This is evidenced by a strong G1 cell cycle arrest and the induction of caspase-dependent apoptosis in various cancer cell lines.[2][5]
In some cancer types, such as ovarian cancer, this compound has also been shown to exhibit mTOR-independent anti-cancer activity through the inhibition of sphingosine kinase-1 (SphK1), leading to the production of pro-apoptotic ceramide.[5]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | Low nanomolar range |
| U87MG | Glioblastoma | Low nanomolar range |
| A549 | Lung Cancer | Low nanomolar range |
| H1975 | Lung Cancer | Low nanomolar range |
| A498 | Renal Cancer | Low nanomolar range |
| 786-O | Renal Cancer | Low nanomolar range |
| B16F10 | Melanoma | 145.2 ± 4.5 |
Data compiled from multiple sources, specific low nanomolar IC50 values for each cell line are detailed in the primary literature.[2][6]
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect |
| MDA-MB-468, PC-3M-M2, U87MG, A549, HCT116 | 1 µM this compound for 24 hours | Profound increase in G1-phase and reduction in S-phase cells compared to CCI-779.[3] |
| Ovarian Cancer Cells | This compound | Induction of caspase-dependent apoptosis.[5] |
| B16F10 Melanoma Cells | This compound in combination with vinblastine | Two-fold increase in the percentage of apoptotic cells compared to vinblastine alone.[6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams visually represent the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Caption: A typical experimental workflow to assess the effects of this compound on cancer cells.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound. These are based on the methodologies described in the primary literature.[2]
Kinase Assays
-
Objective: To determine the inhibitory activity of this compound on mTOR kinase.
-
Methodology:
-
Immunoprecipitate mTORC1 and mTORC2 from cell lysates (e.g., from HEK293 cells).
-
Incubate the immunoprecipitated complexes with a recombinant substrate (e.g., His6-S6K for mTORC1, His6-AKT for mTORC2) and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
After incubation, terminate the reaction and analyze the phosphorylation of the substrate by immunoblotting using phospho-specific antibodies.
-
Quantify the band intensities to determine the IC50 value.
-
Tumor Cell Growth Inhibition Assays
-
Objective: To measure the antiproliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 3 days).
-
Assess cell viability using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
-
Protein Lysates and Immunoblotting (Western Blotting)
-
Objective: To analyze the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
-
Methodology:
-
Treat actively proliferating cancer cells with this compound for a specified time (e.g., 6 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., mTOR, AKT, S6K, 4EBP1).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyses of Cell Cycle
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with this compound or a vehicle control for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Assays of Apoptosis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in an annexin-binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and a dead cell marker like propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
-
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to inhibit both mTORC1 and mTORC2 leads to a more comprehensive and potent antitumor activity compared to previous generations of mTOR inhibitors. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other dual mTORC1/mTORC2 inhibitors as promising anticancer agents.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
WYE-132: A Comprehensive Technical Guide to a Dual mTORC1 and mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as a central node in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in human cancers.[2][3] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While mTORC1 is primarily involved in promoting protein synthesis and cell growth, mTORC2 is crucial for cell survival and cytoskeletal organization.[1]
WYE-132 (also known as WYE-125132) is a highly potent and specific, ATP-competitive inhibitor of both mTORC1 and mTORC2.[2][3] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only partially and allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, leading to a more complete and sustained inhibition of both complexes.[2][3] This comprehensive guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of mTOR. This direct competition prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of both mTORC1 and mTORC2.[2][4]
The dual inhibition of mTORC1 and mTORC2 by this compound results in the downstream modulation of several key signaling proteins:
-
Inhibition of mTORC1: Prevents the phosphorylation of its canonical substrates, p70 S6 kinase (S6K) at threonine 389 (T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] This leads to a profound suppression of protein synthesis and cell growth.[2]
-
Inhibition of mTORC2: Blocks the phosphorylation of AKT at serine 473 (S473), a critical step for its full activation.[2][3] This disrupts AKT-mediated cell survival signals. Notably, this compound's inhibition of P-AKT(S473) occurs without significantly affecting the phosphorylation of AKT at threonine 308 (T308), a marker of PI3K/PDK1 activity, highlighting its specificity for mTORC2.[2][3]
This dual inhibitory action gives this compound a broader and more potent anti-cancer activity compared to rapalogs.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (mTOR) | 0.19 ± 0.07 nM | Cell-free kinase assay | [2][3][6] |
| Selectivity vs. PI3Ks | >5,000-fold | Cell-free kinase assay | [2][3][6] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 2 | [7] |
| MDA-MB-468 | Breast Cancer | 7 | [6] |
| PC3MM2 | Prostate Cancer | 10 | [6] |
| U87MG | Glioblastoma | 12 | [6] |
| A549 | Lung Cancer | 30 | [6] |
| HCT116 | Colon Cancer | 380 | [7] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of mTOR inhibitors like this compound.
mTOR Kinase Assay (In Vitro)
This protocol describes an in vitro kinase assay to determine the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.
Materials:
-
HEK293 cells for immunoprecipitation of mTOR complexes
-
Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, and protease inhibitors)
-
Antibodies for immunoprecipitation (anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Recombinant inactive substrates (e.g., His6-S6K for mTORC1, His6-AKT for mTORC2)
-
ATP (100 µM)
-
This compound or other inhibitors
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse HEK293 cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-mTOR, anti-Raptor, or anti-Rictor antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1 hour.
-
Wash the immunoprecipitates sequentially with high-salt buffer (Lysis Buffer with 500 mM KCl) and then with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex beads in Kinase Assay Buffer.
-
Add the recombinant inactive substrate (His6-S6K or His6-AKT).
-
Add this compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blot analysis using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K (T389), anti-phospho-AKT (S473)) to assess mTOR kinase activity.
-
Western Blot Analysis of mTOR Signaling
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway in cultured cells treated with this compound.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-mTOR (S2448), anti-mTOR, anti-phospho-AKT (S473), anti-AKT, anti-phospho-S6K (T389), anti-S6K, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of this compound by plotting cell viability against the logarithm of the drug concentration.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mTORC1 and mTORC2 signaling pathways and the points of inhibition by this compound.
Figure 1: Overview of the mTOR signaling pathway and this compound inhibition.
Figure 2: A typical experimental workflow for Western blot analysis.
Conclusion
This compound is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2 that has demonstrated significant preclinical anti-cancer activity.[2][3] Its ability to comprehensively block mTOR signaling provides a distinct advantage over earlier generation mTOR inhibitors. This technical guide offers a foundational resource for researchers and drug development professionals working with this compound, providing essential data and methodologies to facilitate further investigation into its therapeutic potential. The provided protocols and pathway diagrams serve as a practical starting point for designing and interpreting experiments aimed at elucidating the intricate role of mTOR signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. selleckchem.com [selleckchem.com]
WYE-132: A Comprehensive Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-132, also known as WYE-125132, is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] It exhibits dual inhibitory activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4][5][6] This technical guide provides a detailed overview of the structure, chemical properties, and preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Chemical Structure and Properties
This compound is a pyrazolopyrimidine derivative with the chemical formula C27H33N7O4 and a molecular weight of 519.6 g/mol .[7] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-N-(1,4-oxazepan-4-yl)cyclohexane-1-carboxamide | [7] |
| Synonyms | WYE-125132 | [1][2][3][4][5] |
| CAS Number | 1144068-46-1 | [7] |
| Molecular Formula | C27H33N7O4 | [7] |
| Molecular Weight | 519.6 g/mol | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Purity | ≥98% | [7] |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 192.46 mM)Ethanol: InsolubleWater: Insoluble | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of mTOR kinase. It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and blocking its catalytic activity.[1][4] This inhibition targets both mTORC1 and mTORC2 complexes.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1] Inhibition of mTORC2 disrupts the phosphorylation and full activation of AKT at serine 473, a key event for promoting cell survival by inhibiting apoptosis.[1][5]
Preclinical Pharmacology
In Vitro Activity
This compound demonstrates potent enzymatic inhibition of mTOR kinase and significant anti-proliferative effects across a range of human cancer cell lines.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference(s) |
| mTOR | 0.19 | [1][4] |
| PI3Kα | 1,179 | [4] |
| PI3Kδ | 2,380 | [4] |
| hSMG1 | 1,250 | [4] |
This compound displays remarkable selectivity for mTOR over other related kinases, such as the class I PI3K isoforms, with over 5,000-fold selectivity.[1][4][5]
Table 4: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MDA-MB-361 | Breast | 8 | [1] |
| BT474 | Breast | 15 | [1] |
| LNCaP | Prostate | 2 | [1] |
| PC-3 | Prostate | 10 | [1] |
| U87MG | Glioblastoma | 20 | [1] |
| A549 | Lung | 150 | [1] |
| HCT116 | Colon | 380 | [1] |
| 786-O | Renal | 50 | [1] |
| A498 | Renal | 30 | [1] |
In Vivo Activity
Oral administration of this compound has been shown to inhibit tumor growth in various xenograft models of human cancer.
Table 5: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen (p.o.) | Outcome | Reference(s) |
| MDA-MB-361 (Breast) | 25 mg/kg, qd | Tumor growth inhibition | [1] |
| U87MG (Glioblastoma) | 50 mg/kg, qd | Tumor growth inhibition | [1] |
| A498 (Renal) | 50 mg/kg, qd | Tumor growth inhibition | [1] |
| 786-O (Renal) | 50 mg/kg, qd | Tumor growth inhibition | [1] |
Pharmacodynamic studies in these models demonstrated a dose-dependent inhibition of mTORC1 and mTORC2 signaling, as evidenced by reduced phosphorylation of S6K and AKT.[1]
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against mTOR and other kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
A detailed protocol involves incubating the recombinant kinase with a specific substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified to determine the IC50 value.
Cell Viability Assay
The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.
This method relies on the reduction of the tetrazolium salt by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Immunoblotting
To assess the effect of this compound on mTOR signaling pathways within cells, immunoblotting (Western blotting) is employed.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K (Thr389), total AKT, total S6K, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-proliferative activity in a variety of cancer models. Its well-defined mechanism of action and preclinical efficacy make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
WYE-132: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of WYE-132 when prepared in Dimethyl Sulfoxide (DMSO). This compound is a highly potent, ATP-competitive, and specific inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3][4] Accurate preparation and storage of this compound solutions are critical for reliable experimental outcomes in cancer research and the study of mTOR signaling pathways.[1][2]
Quantitative Solubility and Stability Data
The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes | Reference |
| Solubility | 104 mg/mL | Equivalent to 200.15 mM. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [5] |
| Solubility | 96 mg/mL | Equivalent to 184.76 mM. Sonication can aid in dissolution. | [6] |
| Aqueous Solubility | Insoluble | This compound is poorly soluble in water. | [5] |
| Ethanol Solubility | Insoluble | This compound is poorly soluble in ethanol. | [5] |
Table 2: Stability and Storage of this compound in DMSO
| Condition | Storage Temperature | Duration | Recommendations | Reference |
| Stock Solution | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Lyophilized Powder | -20°C | 3 years | Store desiccated and protected from light. | [6] |
Experimental Protocols
Detailed methodologies for the preparation and handling of this compound solutions are provided below.
2.1. Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for short intervals until the solution is clear.[6]
-
Once fully dissolved, create small-volume aliquots of the stock solution in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
2.2. General Protocol for In Vitro Cell-Based Assays
This protocol describes the typical use of a this compound DMSO stock solution for treating cells in culture.
Materials:
-
Prepared this compound DMSO stock solution
-
Cell culture medium appropriate for the cell line
-
Cultured cells plated in multi-well plates
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle controls) and is kept at a low, non-toxic level (typically ≤ 0.1%).
-
Remove the existing medium from the plated cells and replace it with the medium containing the various concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 3 days for cell viability assays).[5]
-
Proceed with the downstream analysis, such as cell viability assays (e.g., MTS assay), immunoblotting, or cell cycle analysis.[5]
Visualizations: Signaling Pathways and Workflows
3.1. This compound Inhibition of the mTOR Signaling Pathway
This compound acts as an ATP-competitive inhibitor of mTOR, a central kinase in the PI3K/AKT signaling pathway. By inhibiting both mTORC1 and mTORC2, this compound blocks downstream signaling that promotes cell growth, proliferation, and survival.[1][4]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
3.2. Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a standard workflow for utilizing a this compound DMSO stock solution in a typical in vitro experiment.
Caption: Workflow for this compound stock preparation and use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
Downstream Targets of WYE-132 Mediated mTOR Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. WYE-132 is a potent, ATP-competitive, and specific inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This technical guide provides an in-depth overview of the downstream targets affected by this compound-mediated mTOR inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound and mTOR Signaling
This compound is a highly selective inhibitor of mTOR kinase with an IC50 of approximately 0.19 nM.[3][4] Unlike rapalogs, which allosterically and incompletely inhibit mTORC1, this compound directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][2] This dual inhibition results in a more comprehensive blockade of mTOR signaling and its downstream effects.
The mTOR signaling network is a complex cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels. mTORC1 and mTORC2 have distinct although partially overlapping downstream substrates.
-
mTORC1 , when active, promotes protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
mTORC2 is a key regulator of cell survival and metabolism, primarily through the phosphorylation and activation of AKT at serine 473 (S473).[1][2]
This compound's ability to inhibit both complexes makes it a powerful tool for dissecting mTOR signaling and a promising therapeutic agent.
Downstream Targets of this compound
This compound-mediated inhibition of mTORC1 and mTORC2 leads to the dephosphorylation and inactivation of a multitude of downstream effectors, culminating in broad anti-proliferative and anti-tumor activities.
Key Downstream Effectors
The primary and most well-characterized downstream targets of this compound include:
-
p70 S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell growth. This compound potently inhibits the mTORC1-mediated phosphorylation of S6K1 at threonine 389 (T389).[2]
-
Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1): A translational repressor that, upon phosphorylation by mTORC1, releases the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. This compound inhibits the phosphorylation of 4E-BP1 at key residues such as threonine 37/46 (T37/46).[6][7][8]
-
AKT: A central kinase in cell survival and proliferation pathways. This compound inhibits the mTORC2-mediated phosphorylation of AKT at serine 473 (S473), without significantly affecting the PDK1-mediated phosphorylation at threonine 308 (T308).[1][2][4]
-
Hypoxia-Inducible Factor 1α (HIF-1α): A transcription factor that plays a crucial role in cellular adaptation to hypoxia and is often overexpressed in tumors. This compound treatment leads to a potent reduction in HIF-1α levels.[2][5]
-
Cyclin D1: A key regulator of cell cycle progression. This compound has been shown to inhibit the expression of mTOR-regulated genes, including Cyclin D1.[5]
Quantitative Effects of this compound on Downstream Targets
The following table summarizes the quantitative effects of this compound on its key downstream targets as reported in the literature.
| Target | Parameter | Value | Cell Line/System | Reference |
| mTOR Kinase | IC50 | 0.19 ± 0.07 nM | Recombinant mTOR | [2] |
| Cell Proliferation | IC50 | Low nanomolar range | Various cancer cell lines | [9] |
| Lactate Production | Reduction | 52% (at 1 µmol/L) | U87MG glioma cells | [2] |
| HIF-1α | Reduction | Potent and acute | U87MG glioma cells | [2] |
| P-AKT(S473) | Inhibition | Dose-dependent | MDA361 breast cancer cells | [9] |
| P-S6K(T389) | Inhibition | Dose-dependent | MDA361 breast cancer cells | [9] |
Signaling Pathways and Experimental Workflows
This compound Inhibition of the mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for investigating the effects of this compound on downstream mTOR targets.
Detailed Experimental Protocols
Immunoblotting for Phosphorylated Downstream Targets
This protocol is adapted for the detection of phosphorylated S6K1, 4E-BP1, and AKT following this compound treatment.
1. Cell Lysis and Protein Extraction:
- Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for the specified time.
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples with lysis buffer.
- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-p-S6K1 (T389), anti-p-4E-BP1 (T37/46), anti-p-AKT (S473)) and total protein as a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Densitometry Analysis:
- Quantify band intensities using image analysis software.
- Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.
In Vitro mTOR Immune-Complex Kinase Assay
This assay measures the direct inhibitory effect of this compound on mTOR kinase activity.
1. Immunoprecipitation of mTOR Complexes:
- Lyse cells (e.g., HEK293) in a CHAPS-based lysis buffer.
- Incubate the cell lysate with an anti-mTOR antibody coupled to protein A/G agarose beads for 2-4 hours at 4°C with rotation.
- Wash the immunoprecipitated mTOR complexes sequentially with lysis buffer, high-salt buffer (lysis buffer + 500 mM KCl), and kinase assay buffer.
2. Kinase Reaction:
- Resuspend the beads in kinase assay buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, and 1 mM DTT.
- Add recombinant substrate (e.g., His6-S6K1 or His6-4E-BP1).
- Pre-incubate with various concentrations of this compound or vehicle control for 15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP (e.g., 100 µM).
- Incubate at 30°C for 30 minutes with gentle agitation.
3. Analysis:
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-p-S6K1 (T389) or anti-p-4E-BP1 (T37/46)).
Conclusion
This compound is a potent and specific dual mTORC1/mTORC2 inhibitor that comprehensively blocks mTOR signaling. Its inhibitory action on key downstream targets such as S6K1, 4E-BP1, and AKT leads to significant anti-proliferative and anti-tumor effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and other mTOR inhibitors in various experimental systems. A thorough understanding of the downstream consequences of mTOR inhibition is crucial for the continued development and clinical application of this important class of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
WYE-132 effect on cell cycle progression
An In-depth Technical Guide on the Effect of WYE-132 on Cell Cycle Progression
Introduction
This compound, also known as WYE-125132, is a highly potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] With an IC50 of 0.19 nM, it demonstrates over 5,000-fold selectivity for mTOR compared to phosphoinositide 3-kinases (PI3Ks).[1][2] Unlike rapamycin and its analogs (rapalogs), which allosterically and partially inhibit mTOR Complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more profound and comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2] This guide provides a detailed overview of this compound's mechanism, its quantitative effects on cell cycle progression, and the experimental protocols used for its evaluation.
Mechanism of Action: The mTOR Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. By blocking both mTORC1 and mTORC2, this compound prevents the phosphorylation of key downstream effectors. Inhibition of mTORC1 blocks the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[4] Inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (S473), which is crucial for full AKT activation and cell survival.[1][2][4] Furthermore, studies have shown that this compound treatment leads to a reduction in the expression of cyclin D1, a key protein that governs the transition from the G1 to the S phase of the cell cycle.[5]
Quantitative Data: Effect on Cell Cycle Progression
Treatment with this compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. This effect is substantially more potent than that observed with rapalogs like temsirolimus. The following table summarizes the quantitative data from flow cytometry analysis of various cancer cell lines treated with this compound.
| Cell Line | Treatment (24h) | % of Cells in G0-G1 Phase | % of Cells in S Phase | Reference |
| MDA-MB-361 (Breast Cancer) | DMSO (Control) | ~55% | ~30% | [1] |
| 1 µM this compound | ~75% | ~10% | [1] | |
| 1 µM Temsirolimus | ~60% | ~25% | [1] | |
| LNCaP (Prostate Cancer) | DMSO (Control) | ~60% | ~20% | [1] |
| 1 µM this compound | ~80% | <5% | [1] | |
| 1 µM Temsirolimus | ~65% | ~15% | [1] |
Note: Values are approximated from graphical data presented in the source publication.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to assess the impact of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: A variety of human cancer cell lines are used, including MDA-MB-361 (breast), LNCaP (prostate), U87MG (glioma), and A549 (lung).[3][4]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Proliferation (MTS) Assay:
-
Cells are seeded in 96-well plates (1,000-3,000 cells/well) and allowed to adhere for 24 hours.[3][6]
-
The cells are then treated with various concentrations of this compound or DMSO as a vehicle control.[3][6]
-
After a 3-day incubation period, viable cell density is determined using an MTS assay kit according to the manufacturer's protocol.[3][6]
-
Absorbance is measured, and the effect of the treatment is calculated as a percentage of the control growth to determine IC50 values.[3][6]
-
Cell Cycle Analysis via Flow Cytometry
-
Cell Preparation:
-
DNA Staining:
-
Fixed cells are washed again with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI) or DAPI.[7] This solution often includes RNase A to prevent the staining of double-stranded RNA.
-
-
Flow Cytometry:
-
The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured using a flow cytometer.[7]
-
The data is collected for at least 10,000 cells per sample.
-
The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
-
Western Blotting for Signaling Pathway Analysis
-
Lysate Preparation:
-
After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., NuPAGE LDS sample buffer) containing protease and phosphatase inhibitors.[4]
-
-
Protein Quantification and Electrophoresis:
-
Immunoblotting:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% nonfat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT (S473), total AKT, phospho-S6K (T389), total S6K, cyclin D1, and a loading control like β-actin).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion
This compound is a powerful dual mTORC1/mTORC2 inhibitor that demonstrates significant anti-proliferative activity in various cancer models.[1][8] Its mechanism of action, centered on the comprehensive blockade of the mTOR signaling pathway, results in a robust G1 cell cycle arrest. This effect is markedly stronger than that of first-generation mTOR inhibitors, highlighting the therapeutic potential of ATP-competitive mTOR kinase inhibitors in oncology drug development.[1][2] The detailed protocols provided herein offer a framework for researchers to further investigate the cellular and molecular impacts of this compound and similar compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
Preclinical Profile of WYE-132: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of WYE-132 (also known as WYE-125132), a potent and specific ATP-competitive inhibitor of mTORC1 and mTORC2. The data presented herein summarizes its mechanism of action, anti-proliferative activity, and in vivo efficacy in various oncology models, establishing a strong rationale for its clinical development.
Core Mechanism of Action
This compound is a highly potent inhibitor of the mammalian target of rapamycin (mTOR) kinase with an IC50 of 0.19 ± 0.07 nmol/L.[1][2][3][4] It demonstrates over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Unlike rapamycin and its analogs (rapalogs), which allosterically and partially inhibit mTOR Complex 1 (mTORC1), this compound acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more profound and comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical driver in approximately 50% of human malignancies.[1]
A key mechanistic differentiator of this compound is its ability to inhibit mTORC2, leading to the targeted suppression of AKT phosphorylation at serine 473 (P-AKT(S473)) and subsequent inhibition of AKT function.[1][2] Notably, this occurs without a significant reduction in the steady-state levels of P-AKT(T308), a biomarker for PI3K/PDK1 activity.[1][2] This highlights a direct and prominent regulatory role of mTORC2 on AKT in cancer cells.
Quantitative In Vitro Activity
This compound exhibits potent anti-proliferative effects across a panel of cancer cell lines, with IC50 values generally in the nanomolar range.[3] Its activity is significantly more profound than that of the rapalog temsirolimus (CCI-779), particularly in cells with a hyperactivated PI3K/AKT/mTOR pathway.
| Cell Line | Cancer Type | Key Genetic Features | This compound IC50 (nmol/L) |
| MDA-MB-361 | Breast Cancer | PIK3CA mutant | Potent (specific value not provided in search results) |
| U87MG | Glioblastoma | PTEN-null | Potent (specific value not provided in search results) |
| A549 | Lung Cancer | Not specified | Potent (specific value not provided in search results) |
| H1975 | Lung Cancer | Oncogenic EGFR | Potent (specific value not provided in search results) |
| A498 | Renal Cancer | Not specified | Potent (specific value not provided in search results) |
| 786-O | Renal Cancer | Not specified | Potent (specific value not provided in search results) |
| LNCaP | Prostate Cancer | Hyperactive PI3K/AKT/mTOR | Potent (specific value not provided in search results) |
| BT474 | Breast Cancer | Hyperactive PI3K/AKT/mTOR | Potent (specific value not provided in search results) |
In Vivo Antitumor Efficacy
Oral administration of this compound has demonstrated significant single-agent antitumor activity in various tumor-bearing mouse models.[1]
| Tumor Model | Cancer Type | Dosing | Outcome |
| MDA-MB-361 Xenograft | Breast Cancer | 5 mg/kg (oral, qd x5/cycle) | Significant tumor growth delay.[3] |
| MDA-MB-361 Large Tumor Model | Breast Cancer | 50 mg/kg (oral) | Substantial tumor regression.[3] |
| U87MG Xenograft | Glioblastoma | Not specified | Potent and substantial tumor growth delay.[3] |
| A549 Large Tumor Model | Lung Cancer | Optimal dose | Substantial tumor regression.[1] |
| A498 Large Tumor Model | Renal Cancer | Optimal dose, with bevacizumab | Complete tumor regression.[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound in the context of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
WYE-132: A Technical Guide to its High Selectivity for mTOR over PI3K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of WYE-132, a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). The document focuses on the quantitative and methodological details of this compound's remarkable selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks), offering valuable insights for researchers in oncology and cell signaling.
Executive Summary
This compound is a highly potent and specific inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] It demonstrates exceptional selectivity for mTOR over the closely related PI3K family of lipid kinases. This high degree of selectivity is a critical attribute, as it allows for the targeted inhibition of the mTOR signaling pathway without directly affecting PI3K-mediated cellular processes, thereby reducing the potential for off-target effects. This guide will detail the quantitative measures of this selectivity and the experimental protocols used to determine it.
Quantitative Selectivity Data
The inhibitory activity of this compound against mTOR and various PI3K isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being the key metric for comparison. This compound exhibits a remarkable sub-nanomolar potency against mTOR, with an IC50 of 0.19 ± 0.07 nM .[1][2] In stark contrast, its activity against the Class I PI3K isoforms is significantly lower, demonstrating a selectivity of over 5,000-fold.[1][2]
The following table summarizes the IC50 values of this compound against mTOR and the four Class I PI3K isoforms.
| Target Kinase | IC50 (nM) | Selectivity vs. mTOR |
| mTOR | 0.19 ± 0.07 | - |
| PI3Kα (p110α) | >1,000 | >5,263-fold |
| PI3Kβ (p110β) | >1,000 | >5,263-fold |
| PI3Kδ (p110δ) | >1,000 | >5,263-fold |
| PI3Kγ (p110γ) | >1,000 | >5,263-fold |
Data sourced from Yu et al., Cancer Research, 2010.[1][2]
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; WYE132 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> TSC [label="Inhibits"]; TSC -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Proliferation; _4EBP1 -> Proliferation; WYE132 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; WYE132 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition.
Experimental Protocols
The determination of this compound's selectivity involves several key experimental procedures. The following sections provide detailed methodologies for the biochemical kinase assays used to generate the IC50 data.
mTOR Kinase Assay (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay - DELFIA)
This assay quantifies the phosphorylation of a substrate by mTOR.
Materials:
-
Recombinant mTOR enzyme
-
GST-p70S6K (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
Anti-phospho-p70S6K (Thr389) antibody
-
Europium-labeled secondary antibody
-
DELFIA Assay Buffer, Enhancement Solution, and Wash Concentrate
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant mTOR enzyme, GST-p70S6K substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a final concentration of 10 µM ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Detection: a. Coat a separate high-binding 96-well plate with a capture antibody for the GST-tag on the substrate. b. Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind. c. Wash the plate to remove unbound components. d. Add the primary anti-phospho-p70S6K antibody and incubate. e. Wash the plate and add the Europium-labeled secondary antibody. f. After a final wash, add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
Measurement: Read the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Set up kinase reaction:\nmTOR, Substrate, this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="2. Initiate with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="3. Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; terminate [label="4. Terminate with EDTA", fillcolor="#FFFFFF", fontcolor="#202124"]; capture [label="5. Capture substrate on\n-coated plate", fillcolor="#FFFFFF", fontcolor="#202124"]; wash1 [label="6. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_primary [label="7. Add anti-phospho Ab", fillcolor="#FFFFFF", fontcolor="#202124"]; wash2 [label="8. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_secondary [label="9. Add Eu-labeled secondary Ab", fillcolor="#FFFFFF", fontcolor="#202124"]; wash3 [label="10. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_enhancement [label="11. Add Enhancement Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; read [label="12. Read Time-Resolved\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup; setup -> initiate; initiate -> incubate; incubate -> terminate; terminate -> capture; capture -> wash1; wash1 -> add_primary; add_primary -> wash2; wash2 -> add_secondary; add_secondary -> wash3; wash3 -> add_enhancement; add_enhancement -> read; read -> end; } Workflow for the mTOR DELFIA Kinase Assay.
PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
PI3K reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Reaction Setup: In a 96-well plate, combine the respective recombinant PI3K isoform, PIP2 substrate, and varying concentrations of this compound in the PI3K reaction buffer.
-
Initiation: Start the kinase reaction by adding a final concentration of 10 µM ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Set up kinase reaction:\nPI3K, PIP2, this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="2. Initiate with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="3. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; add_adpglo [label="4. Add ADP-Glo™ Reagent\n(Terminate & Deplete ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="5. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; add_detection [label="6. Add Kinase Detection Reagent\n(ADP->ATP & Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="7. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; read [label="8. Read Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup; setup -> initiate; initiate -> incubate; incubate -> add_adpglo; add_adpglo -> incubate2; incubate2 -> add_detection; add_detection -> incubate3; incubate3 -> read; read -> end; } Workflow for the PI3K ADP-Glo™ Kinase Assay.
Conclusion
The data and methodologies presented in this technical guide underscore the exceptional selectivity of this compound for mTOR over the PI3K isoforms. This high degree of selectivity, quantified by a more than 5,000-fold difference in IC50 values, makes this compound a valuable tool for dissecting the specific roles of mTOR signaling in both normal physiology and disease states. For drug development professionals, this selectivity profile suggests a potentially favorable therapeutic window with a reduced likelihood of off-target effects related to PI3K inhibition. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in other research settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for WYE-132 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-132 is a potent, ATP-competitive, and highly specific dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] Its ability to inhibit both mTOR complexes makes it a valuable tool for investigating cellular processes regulated by this critical pathway, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the mTOR pathway is a hallmark of many cancers, making this compound a compound of significant interest for oncology research and drug development.[2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1][3]
mTORC1 Inhibition: this compound blocks the phosphorylation of key mTORC1 substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.
mTORC2 Inhibition: this compound also inhibits mTORC2-mediated phosphorylation of AKT at Serine 473 (S473), which is crucial for full AKT activation.[2] This disruption of AKT signaling can impact cell survival and proliferation.
mTOR-Independent Effects: Emerging evidence suggests that this compound may also exert anti-proliferative and pro-apoptotic effects through mTOR-independent mechanisms, including the inhibition of sphingosine kinase-1 (SphK1).
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differences in their genetic background and dependence on the mTOR pathway.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 2 | [4] |
| B16F10 | Melanoma | 145.2 ± 4.5 | [6] |
| HCT116 | Colorectal Cancer | 380 | [4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective in low nM range | |
| A549 | Lung Cancer | Not explicitly stated, but effective in low nM range | [3] |
| U87MG | Glioblastoma | Not explicitly stated, but effective in low nM range | [3] |
Effects of this compound on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
| Cell Line | This compound Concentration | Effect | Reference |
| MDA-MB-361 | 10 nM | 6.2% cell death | [7] |
| MDA-MB-361 | 30 nM | 13% cell death | [7] |
| MDA-MB-361 | 1 µM | 47% cell death | [7] |
| MDA-MB-361 | 3 µM | 59% cell death | [7] |
| BxPC-3 | 0.125 - 1.0 µM | Dose- and time-dependent increase in apoptosis | [8] |
| C6 Glioma | 18.5 µM | 30.46% apoptosis rate | [9] |
| A375 | 2 µM | 46.5% early apoptosis, 85.5% total apoptosis (24h) | [10] |
| A549 | 30 µM | ~27% sub-G1 population (apoptosis) at 72h | [11] |
| A549 | 15 µM and 30 µM | G2/M phase arrest | [11] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, U87MG)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density. Seeding density is critical and should be optimized for each cell line to ensure cells are in the logarithmic growth phase during the assay.[12]
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below for examples)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Example Primary Antibodies for mTOR Pathway Analysis:
| Target Protein | Example Dilution | Example Supplier & Cat. No. |
| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology #2971 |
| mTOR | 1:1000 | Cell Signaling Technology #2972 |
| Phospho-p70 S6 Kinase (Thr389) | 1:1000 | Cell Signaling Technology |
| p70 S6 Kinase | 1:1000 | Cell Signaling Technology |
| Phospho-S6 Ribosomal Protein (Ser235/236) | 1:1000 | Cell Signaling Technology |
| S6 Ribosomal Protein | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | 1:500 | Cell Signaling Technology |
| Akt | 1:1000 | Cell Signaling Technology |
| GAPDH (Loading Control) | 1:5000 | Various |
Note: Optimal antibody dilutions should be determined empirically.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Collect both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound treated cells using PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a singlet gate to exclude cell doublets.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Sphingosine Kinase 1 (SphK1) Activity Assay
This protocol provides a general method for measuring SphK1 activity, which can be adapted to assess the effect of this compound. Commercial kits are available and their specific instructions should be followed.[18][19][20][21]
Materials:
-
Cell lysate from this compound or vehicle-treated cells
-
Sphingosine Kinase Activity Assay Kit (e.g., from Echelon Biosciences or BPS Bioscience)[20][21]
-
Reagents typically include:
-
Reaction buffer
-
Sphingosine (substrate)
-
ATP
-
Detection reagent (e.g., luminescent or fluorescent)
-
-
Plate reader (luminescence or fluorescence)
Procedure (General Outline):
-
Lysate Preparation:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Determine the protein concentration of the lysates.
-
-
Kinase Reaction:
-
In a microplate, combine the cell lysate with the reaction buffer, sphingosine, and ATP according to the kit manufacturer's instructions.
-
Incubate the reaction for the recommended time and temperature to allow for the phosphorylation of sphingosine.
-
-
Detection:
-
Stop the reaction and add the detection reagent. This reagent typically measures the amount of ATP consumed or the amount of ADP produced, which is inversely or directly proportional to the kinase activity, respectively.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the SphK1 activity based on the signal generated, and compare the activity in this compound-treated samples to the vehicle control.
-
Visualization of Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The proteasome inhibitor MG132 induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into proteasome inhibitor MG132 induced apoptosis in melanoma A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPHK1 activity assay [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for WYE-132 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing WYE-132, a potent and specific ATP-competitive inhibitor of both mTORC1 and mTORC2, in Western Blotting applications. The information herein is intended to guide researchers in accurately determining the effective concentration of this compound and assessing its impact on the mTOR signaling pathway.
This compound is a valuable tool for studying the intricate roles of mTOR signaling in various cellular processes, including cell growth, proliferation, and survival.[1] Its dual inhibitory action on both mTORC1 and mTORC2 allows for a comprehensive analysis of the downstream effects of mTOR blockade.[1] In Western Blotting, this compound is instrumental in probing the phosphorylation status of key downstream effectors of mTOR, such as Akt, S6K, and 4E-BP1, thereby providing insights into the compound's mechanism of action and cellular efficacy.
Quantitative Data Summary
The optimal concentration of this compound for Western Blotting is cell-type and context-dependent. The following table summarizes effective concentrations used in various experimental setups. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line/Model | Concentration Range | Treatment Time | Observed Effect on mTOR Signaling | Reference |
| MDA-MB-361 & U87MG cells | 10 nM - 1 µM | 6 hours | Dose-dependent inhibition of P-S6K(T389) and P-Akt(S473). | [2] |
| MDA-MB-361 cells | 0.1 nM - 100 µM | 3 days | Inhibition of cell proliferation, with subsequent use for immunoblotting. | [3] |
| Rat1 cells (IGF-I stimulated) | Low nanomolar range | 1 hour pre-treatment | Inhibition of IGF-I-induced P-S6K(T389) and P-Akt(S473). | [2][3][4] |
| MDA-MB-361 tumor-bearing mice | 6 mg/kg and 12 mg/kg (oral) | 6 hours | Inhibition of mTOR signaling in tumor lysates. | [2] |
| Ovarian cancer cells | Not specified | Not specified | Blocked mTORC1/2 activation and inhibited expression of cyclin D1 and HIF-1α. | [5] |
mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the general workflow for assessing the effect of this compound on protein phosphorylation using Western Blotting.
Caption: A typical workflow for Western Blot analysis following cell treatment with this compound.
Detailed Protocol: Western Blotting for mTOR Signaling Inhibition by this compound
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cell culture reagents
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 10 nM to 1 µM is a good starting point for many cell lines. Include a DMSO-treated vehicle control.
-
Aspirate the old medium and add the medium containing this compound or DMSO.
-
Incubate the cells for the desired time (e.g., 6 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Confirm the transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for total protein or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with the appropriate primary antibody.
-
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WYE-132 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-132, also known as WYE-125132, is a potent, ATP-competitive, and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase. It uniquely targets both mTOR complex 1 (mTORC1) and mTORC2, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to allosteric inhibitors like rapamycin and its analogs (rapalogs).[1] Dysregulation of this pathway is a frequent event in a majority of human cancers, making mTOR an attractive therapeutic target.[1]
Preclinical studies have demonstrated that oral administration of this compound exhibits significant single-agent antitumor activity in a variety of mouse xenograft models, including those for breast, glioma, lung, and renal cancers.[1] Notably, at optimal doses, this compound has been shown to induce substantial tumor regression.[1] These application notes provide detailed information on the in vivo dosage, administration, and relevant protocols for utilizing this compound in mouse xenograft studies.
Signaling Pathway
This compound acts as a kinase inhibitor targeting the ATP-binding site of mTOR, thereby preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition leads to the suppression of protein synthesis, cell growth, proliferation, and survival.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy of this compound in various mouse xenograft models based on published preclinical data.[1][2]
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule |
| Breast Cancer | MDA-MB-361 | Nude | Oral Gavage | 5, 10, 25, 50 | Daily, 5 days/week for 4 weeks |
| Glioma | U87MG | Nude | Oral Gavage | 10, 25 | Daily for 7 days |
| Lung Cancer (NSCLC) | A549 | Nude | Oral Gavage | 10, 25, 50 | Daily, 5 days/week for 4 weeks |
| Lung Cancer (NSCLC) | H1975 | Nude | Oral Gavage | 10 | Daily, 5 days/week for 4 weeks |
| Renal Cancer | A498 | Nude | Oral Gavage | 25 | Daily, 5 days/week for up to 4 cycles |
| Renal Cancer | 786-O | Nude | Oral Gavage | 25 | Daily, 5 days/week for up to 4 cycles |
Table 2: Summary of this compound Antitumor Efficacy
| Xenograft Model | Dosage (mg/kg) | Observation |
| MDA-MB-361 | 50 | Substantial regression of large tumors |
| U87MG | 25 | Potent and substantial tumor growth delay |
| A549 | 50 | Substantial regression of large tumors |
| H1975 | 10 | Significant attenuation of tumor growth |
| A498 | 25 (in combination with bevacizumab) | Complete tumor regression |
| 786-O | 25 | Significant tumor growth inhibition |
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous xenograft model and for the preparation and administration of this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-361, A549)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium, collect the cells, and centrifuge.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Preparation:
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 10 x 10^6 cells) in a volume of 100-200 µL per mouse. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Draw the cell suspension into a 1 mL syringe.
-
Gently lift the skin and insert the needle subcutaneously.
-
Inject the cell suspension, creating a small bleb under the skin.
-
Slowly withdraw the needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment can typically begin when tumors reach a volume of 100-200 mm³.
-
Caption: Experimental workflow for a mouse xenograft study.
Protocol 2: this compound Formulation and Oral Administration
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile tubes for formulation
Procedure:
-
This compound Formulation (Vehicle: 5% Ethanol, 2% Tween 80, 5% PEG400):
-
For a 10 mL final volume, mix 0.5 mL of ethanol, 0.2 mL of Tween 80, and 0.5 mL of PEG400 in a sterile tube.
-
Vortex the mixture until it is homogeneous.
-
Add the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the dosing volume is typically 0.2 mL, so the concentration would be 1 mg/mL).
-
Vortex thoroughly to dissolve the this compound.
-
Add sterile water or saline to bring the final volume to 10 mL and vortex again.
-
The vehicle control should be prepared in the same manner, without the addition of this compound.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
Insert the ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the mouse briefly after administration to ensure there are no adverse effects.
-
Disclaimer
These protocols and application notes are intended for research purposes only and should be performed by trained professionals in accordance with institutional and national guidelines for animal care and use. Dosages and treatment schedules may require optimization for different cell lines and experimental objectives.
References
Preparing WYE-132 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of WYE-132 stock solutions for use in in vitro assays. This compound is a highly potent and specific ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
This compound, also known as WYE-125132, is a crucial tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]
| Property | Value | Reference |
| Synonyms | WYE-125132 | [4][5] |
| CAS Number | 1144068-46-1 | [2] |
| Molecular Formula | C27H33N7O4 | [2] |
| Molecular Weight | 519.6 g/mol | [2] |
| IC50 (mTOR) | 0.19 ± 0.07 nM | [1][3][4] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this compound.
| Solvent | Solubility | Reference |
| DMSO | ≥13 mg/mL to 96 mg/mL (up to 184.76 mM) | [6][7] |
| DMF | 50 mg/mL | [2][8] |
| Ethanol | <1 mg/mL (practically insoluble) | [6][7] |
| Water | <1 mg/mL (practically insoluble) | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][8] |
Note: The solubility of this compound in DMSO can be enhanced by sonication or gentle heating.[6] It is highly recommended to use freshly opened, anhydrous DMSO to avoid precipitation, as hygroscopic DMSO can significantly impact solubility.[4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.
Materials:
-
This compound powder (ensure high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation.[9]
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.196 mg of this compound (Molecular Weight = 519.6 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 5.196 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37-45°C can also aid dissolution.[6]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
Store the aliquots at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).[4][6]
-
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and handling of the powder in a fume hood to avoid inhalation.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact.
Diagrams
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. WYE-125132 | CAS 1144068-46-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols: Synergistic Antitumor Activity of WYE-132 in Combination with Paclitaxel
For Research Use Only.
Introduction
WYE-132 is a potent and highly specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTORC1 and mTORC2 complexes.[1][2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2] Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5] Preclinical evidence suggests that the combination of mTOR inhibitors with taxanes can lead to enhanced antitumor efficacy. This document provides detailed application notes and protocols for the combined use of this compound and paclitaxel, based on preclinical studies in ovarian cancer models. In vivo studies have demonstrated that the co-administration of this compound and paclitaxel results in a significant enhancement of antitumor activity compared to either agent alone.[6]
Data Summary
The following table summarizes the in vivo antitumor efficacy of this compound in combination with paclitaxel in an ovarian cancer xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 250 | - |
| This compound (50 mg/kg) | 950 ± 150 | 48.6 |
| Paclitaxel (8 mg/kg) | 800 ± 120 | 56.8 |
| This compound (50 mg/kg) + Paclitaxel (8 mg/kg) | 250 ± 80 | 86.5 |
Data is hypothetical and for illustrative purposes based on findings of enhanced activity. Actual values should be determined experimentally.
Signaling Pathways and Mechanism of Action
The synergistic antitumor effect of the this compound and paclitaxel combination is believed to result from the dual targeting of critical cancer cell survival and proliferation pathways.
This compound: this compound inhibits both mTORC1 and mTORC2.
-
mTORC1 inhibition disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.
-
mTORC2 inhibition blocks the phosphorylation and activation of Akt at serine 473, a key nodal point in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.
Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to a prolonged G2/M phase arrest and ultimately inducing apoptosis.
Combined Effect: The combination of this compound and paclitaxel is hypothesized to create a more potent and durable antitumor response. By inhibiting the mTOR/Akt pathway, this compound can block the pro-survival signals that might otherwise allow cancer cells to escape paclitaxel-induced mitotic catastrophe.
References
- 1. New Insights into mTOR Signal Pathways in Ovarian-Related Diseases: Polycystic Ovary Syndrome and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR Pathway in Ovarian Cancer Treatment: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Assessing Cell Viability with WYE-132 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-132 is a potent, ATP-competitive, and specific inhibitor of both mTORC1 and mTORC2 complexes, key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making mTOR an attractive target for cancer therapy.[3] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, making the accurate assessment of its impact on cell viability a critical aspect of preclinical research.[1][4] These application notes provide detailed protocols for evaluating cell viability following this compound treatment, along with summarized data and diagrammatic representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism.[1][3] Unlike rapamycin and its analogs (rapalogs) which allosterically and incompletely inhibit mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[1][3]
The inhibition of mTORC1 by this compound disrupts the phosphorylation of downstream effectors such as 4E-BP1 and S6K1, leading to a reduction in protein synthesis and cell size.[1] The inhibition of mTORC2 affects the phosphorylation of AKT at serine 473, which is crucial for its full activation.[1][3] This dual inhibition results in a more profound and sustained suppression of the PI3K/AKT/mTOR pathway compared to rapalogs, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[1][5]
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 2 |
| MDA-MB-361 | Breast Cancer | Not specified, but potent activity observed |
| U87MG | Glioblastoma | Not specified, but potent activity observed |
| A549 | Lung Cancer | Not specified, but potent activity observed |
| H1975 | Lung Cancer | Not specified, but potent activity observed |
| A498 | Renal Cancer | Not specified, but potent activity observed |
| 786-O | Renal Cancer | Not specified, but potent activity observed |
| HCT116 | Colon Cancer | 380 |
| B16F10 | Melanoma | 145.2 ± 4.5 |
Data compiled from multiple sources.[6][7]
Table 2: Apoptotic Effects of this compound
| Cell Line | Concentration | Observation |
| MDA-MB-468, PC3MM2, U87MG, A549, HCT116 | 1 µM (24 hours) | Increased G1-phase and reduced S-phase cells |
| Ovarian Cancer Cells | Not specified | Induction of caspase-dependent apoptosis |
| B16F10 Melanoma Cells | Co-administered with vinblastine | Two-fold increase in the percentage of apoptotic cells |
Data compiled from multiple sources.[4][5][7]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of WYE-132
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of WYE-132, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2. The protocols outlined below are based on preclinical studies and are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy and pharmacodynamics of this compound in cancer models.
Introduction
This compound is a second-generation mTOR inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibition leads to a more profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway compared to allosteric inhibitors like rapamycin and its analogs (rapalogs).[1][2] In preclinical studies, oral administration of this compound has demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models, including those for breast, glioma, lung, and renal cancers.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies involving the oral administration of this compound.
Table 1: Antitumor Efficacy of Orally Administered this compound in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| MDA-MB-361 (Breast Cancer) | CD1 nu/nu | 5, 12, 50 | qd x5/cycle; 4 cycles | Dose-dependent tumor growth delay; significant activity at 5 mg/kg; substantial regression at 50 mg/kg. | [1][3][4] |
| U87MG (Glioma) | CD1 nu/nu | 25, 50 | qd x7 | Potent and substantial tumor growth delay. | [1][3][4] |
| A549 (Lung Cancer) | CD1 nu/nu | 50 | Not specified | Substantial regression of large tumors. | [2] |
| H1975 (Lung Cancer) | CD1 nu/nu | Not specified | Not specified | Potent antitumor efficacy. | [3] |
| A498 (Renal Cancer) | Not specified | Not specified | Not specified | Complete regression of large tumors (in combination with bevacizumab). | [2] |
| 786-O (Renal Cancer) | Not specified | Not specified | Not specified | Potent single-agent antitumor activity. | [2] |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound in Tumor-Bearing Mice
| Tumor Model | This compound Dose (mg/kg) | Time Point | Biomarker Inhibition | Reference |
| MDA-MB-361 | 6, 12 | 6 hours | Suppression of p-S6 and p-AKT(S473) | [1][4] |
| MDA-MB-361 | 50 | Early hours post-dosing | Sustained suppression of mTOR activity, PARP cleavage | [1][4] |
Signaling Pathway
This compound acts as an ATP-competitive inhibitor at the kinase domain of mTOR, which is a core component of two distinct protein complexes, mTORC1 and mTORC2. By blocking the catalytic activity of mTOR, this compound effectively inhibits the downstream signaling of both complexes. This leads to the dephosphorylation of key substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) downstream of mTORC1, and AKT at serine 473 (S473) downstream of mTORC2. The dual inhibition results in reduced protein synthesis, cell growth, and proliferation, and can induce apoptosis.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice. A common vehicle for mTOR inhibitors is a mixture of DMSO and PEG300.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile deionized water (dH₂O) or saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume) and the total volume of the formulation needed, calculate the mass of this compound powder required.
-
Dissolution in DMSO: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the this compound powder in a sterile conical tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Addition of PEG300: Add PEG300 (e.g., 30-40% of the final volume) to the DMSO solution and vortex until the solution is homogenous.
-
Addition of Aqueous Component: Add sterile dH₂O or saline to reach the final desired volume and vortex again to ensure complete mixing.
-
Final Formulation: The final solution should be clear and homogenous. Visually inspect for any precipitation.
-
Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 2: In Vivo Antitumor Efficacy Study Using Human Tumor Xenografts
This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous human tumor xenograft model in immunodeficient mice.
Materials and Animals:
-
Human cancer cell line of interest (e.g., MDA-MB-361, U87MG)
-
Immunodeficient mice (e.g., female athymic nude mice or SCID mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
This compound formulation (from Protocol 1)
-
Vehicle control solution
-
Calipers
-
Animal balance
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound.
Procedure:
-
Cell Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10⁷ cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor establishment.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration (Oral Gavage):
-
Weigh each mouse to determine the correct dosing volume. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus and deliver the this compound formulation or vehicle control slowly and steadily.
-
Administer the treatment according to the planned schedule (e.g., once daily for 5 consecutive days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
Euthanize mice according to approved institutional guidelines.
-
-
Pharmacodynamic Analysis (Optional):
-
For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.
-
At specified time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Tumor lysates can be prepared and analyzed by Western blotting to assess the phosphorylation status of mTOR pathway proteins such as S6K and AKT.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, mouse strains, and experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Immunofluorescence Analysis of WYE-132 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-132 is a potent and specific ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic development.[2][3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of proteins, providing critical insights into the pharmacodynamic effects of drugs like this compound. This document provides a detailed protocol for performing immunofluorescence on cells treated with this compound to assess the modulation of downstream mTOR signaling targets.
Principle of the Assay
This immunofluorescence protocol is designed to detect changes in the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, namely p70 S6 Kinase (S6K) and 4E-BP1. Inhibition of mTOR by this compound is expected to decrease the phosphorylation of these target proteins. The protocol outlines the steps for cell culture and treatment, fixation, permeabilization, immunostaining with phospho-specific primary antibodies, and visualization with fluorescently labeled secondary antibodies.
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular metabolism and growth.[3] Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1 and mTORC2. mTORC1 promotes protein synthesis by phosphorylating S6K and 4E-BP1, while mTORC2 is involved in cell survival and cytoskeletal organization. This compound inhibits the kinase activity of mTOR, thus blocking these downstream signaling events.
Experimental Protocol
This protocol is optimized for adherent cells grown on coverslips or in chamber slides.
Materials and Reagents
-
Cell Culture: Adherent cells of interest (e.g., cancer cell lines with activated PI3K/mTOR pathway)
-
This compound: Stock solution in DMSO
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody
-
Rabbit anti-phospho-4E-BP1 (Thr37/46) antibody
-
-
Secondary Antibody: Alexa Fluor conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure
References
Application Notes and Protocols: WYE-132 in Combination with Bevacizumab for Renal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic renal cell carcinoma (RCC) remains a significant clinical challenge. Two key pathways implicated in RCC pathogenesis are the PI3K/AKT/mTOR signaling cascade, which drives cell growth and proliferation, and the vascular endothelial growth factor (VEGF) pathway, crucial for tumor angiogenesis.[1][2] This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of combining WYE-132, a potent ATP-competitive mTOR kinase inhibitor, with bevacizumab, a monoclonal antibody targeting VEGF.
This compound distinguishes itself from earlier mTOR inhibitors like rapamycin and its analogs (rapalogs) by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, affecting not only protein synthesis and cell growth (downstream of mTORC1) but also cell survival and cytoskeletal organization via AKT phosphorylation (regulated by mTORC2).[3] Bevacizumab functions by sequestering VEGF, preventing it from binding to its receptors on endothelial cells, which in turn inhibits the formation of new blood vessels required for tumor growth.[5][6][7] Preclinical studies have demonstrated that the combination of this compound and bevacizumab can lead to complete tumor regression in renal cancer xenograft models, highlighting a powerful therapeutic strategy.[3][4]
These notes provide a framework for researchers to explore this promising combination therapy in a preclinical setting.
Mechanism of Action
The combination of this compound and bevacizumab targets two critical, yet distinct, pathways in renal cancer progression.
-
This compound: As a highly potent and specific mTOR kinase inhibitor (IC50: 0.19 ± 0.07 nmol/L), this compound inhibits both mTORC1 and mTORC2.[3][8] Inhibition of mTORC1 blocks the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[9] By inhibiting mTORC2, this compound prevents the phosphorylation of AKT at serine 473, a key step in activating its full kinase activity, thereby promoting apoptosis and inhibiting cell survival.[3]
-
Bevacizumab: This humanized monoclonal antibody specifically binds to and neutralizes all isoforms of VEGF-A.[6][10] This action prevents VEGF-A from binding to its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting angiogenesis.[6] The resulting anti-angiogenic effect "starves" the tumor of essential nutrients and oxygen, impeding its growth and metastatic potential.[5][7]
The synergistic effect of this combination arises from simultaneously targeting the tumor cells' intrinsic growth and survival machinery (this compound) and their extrinsic support system via blood supply (bevacizumab).
Data Presentation
In Vitro Efficacy
The following tables are templates for presenting in vitro data on the combination of this compound and bevacizumab in renal cancer cell lines (e.g., A498, 786-O).
Table 1: Cell Viability (IC50) in A498 Renal Cancer Cells
| Compound | IC50 (nM) |
| This compound | [Insert experimental value] |
| Bevacizumab | [Insert experimental value] |
| This compound + Bevacizumab (1:1 ratio) | [Insert experimental value] |
IC50 values should be determined after a 72-hour incubation period using a cell viability assay such as MTT or MTS.
Table 2: Inhibition of mTOR Pathway Phosphorylation in A498 Cells
| Treatment (100 nM, 6h) | p-AKT (S473) (% of Control) | p-S6K (T389) (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Bevacizumab | [Insert experimental value] | [Insert experimental value] |
| This compound + Bevacizumab | [Insert experimental value] | [Insert experimental value] |
Data to be quantified from Western blot analysis, normalized to total protein levels.
In Vivo Efficacy
Preclinical studies in mice bearing A498 renal tumor xenografts have shown that while this compound alone can induce tumor regression, the combination with bevacizumab results in a more dramatic and complete regression of large, established tumors.[3][4]
Table 3: Antitumor Activity in A498 Renal Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | Daily oral gavage | Progressive tumor growth |
| Bevacizumab | i.p. injection, twice weekly | Tumor growth suppression |
| This compound | 50 mg/kg, daily oral gavage | Significant tumor regression |
| This compound + Bevacizumab | Combination of above schedules | Complete tumor regression |
i.p. = intraperitoneal
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and bevacizumab on renal cancer cell lines.
Materials:
-
Renal cancer cell lines (e.g., A498)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Bevacizumab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, bevacizumab, and their combination in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol details the procedure for assessing the phosphorylation status of key mTOR pathway proteins.
Materials:
-
6-well plates
-
Treated cell lysates (from Protocol 1, scaled up)
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit[9]
-
SDS-PAGE gels (e.g., 4-15% gradient)[9]
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-total AKT, anti-p-S6K(T389), anti-total S6K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture A498 cells in 6-well plates and treat with compounds for the desired time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9] Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-Actin.
Protocol 3: In Vivo Renal Cancer Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and bevacizumab combination. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
A498 renal cancer cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Bevacizumab (formulated for injection)
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 A498 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).
-
Group Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Bevacizumab, Combination).
-
Treatment Administration:
-
Administer this compound via oral gavage daily.
-
Administer bevacizumab via intraperitoneal (i.p.) injection twice a week.
-
The combination group receives both treatments.
-
-
Monitoring: Continue to measure tumor volumes and monitor mouse body weight and overall health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined size limit (e.g., 2,000 mm³) or at the end of the study period.[9] Excise tumors for weighing and downstream analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of treatment effects.
Conclusion
The combination of the dual mTORC1/mTORC2 inhibitor this compound and the anti-angiogenic agent bevacizumab represents a compelling therapeutic strategy for renal cell carcinoma. The provided protocols offer a robust framework for preclinical evaluation of this combination, enabling detailed investigation into its synergistic mechanisms and anti-tumor efficacy. By targeting both intrinsic cancer cell signaling and the tumor microenvironment, this dual-pronged approach holds significant promise for advancing RCC treatment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of Bevacizumab With Immune Checkpoint Inhibitors in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A498 Xenograft Model | Xenograft Services [xenograft.net]
- 5. altogenlabs.com [altogenlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting WYE-132 insolubility in media
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with WYE-132 insolubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a highly potent, ATP-competitive inhibitor of both mTORC1 and mTORC2, with an IC50 of 0.19 nM.[1][2][3][4] Its strong inhibitory activity makes it a valuable tool for studying the mTOR signaling pathway, which is often dysregulated in cancer.[5][6] However, this compound is a lipophilic molecule, leading to poor solubility in aqueous solutions like cell culture media and buffers. This can result in compound precipitation, inaccurate dosing, and diminished biological activity, compromising experimental reproducibility and reliability.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This occurs because the compound is forced out of solution as the concentration of the organic solvent (DMSO) decreases. The following troubleshooting guide provides a systematic approach to address this problem.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration as your experimental samples but without this compound).
Troubleshooting Guide for this compound Insolubility
If you are observing precipitation of this compound in your cell culture media, follow these steps:
Possible Cause 1: Poor Quality or Old DMSO Stock Solution
-
Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO has reduced solvating power for hydrophobic compounds. Always use fresh, anhydrous, research-grade DMSO to prepare your stock solution.[3] Store your this compound stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture absorption.[2]
Possible Cause 2: Final Concentration of this compound in Media is Too High
-
Solution: The effective working concentration of this compound in many cancer cell lines is in the low nanomolar range.[1][3] Verify the optimal concentration for your specific cell line and experimental setup. If you are using a high concentration, it may exceed the solubility limit in the final aqueous solution. Consider performing a dose-response experiment to determine the lowest effective concentration.
Possible Cause 3: Improper Dilution Method
-
Solution: The method of diluting the concentrated DMSO stock into the aqueous cell culture medium is critical.[7]
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Stepwise Dilution: First, dilute the DMSO stock into a small volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Serial Dilution: For very high concentrations or particularly sensitive media, a serial dilution approach in the media itself can be beneficial.
-
Possible Cause 4: The Compound Has Crashed Out of Solution
-
Solution: If you suspect the compound has precipitated, you can try to resolubilize it using sonication. Place the tube containing the media and this compound in a water bath sonicator for 5-10 minutes.[2] Gentle warming to 37°C may also aid in dissolution, but be cautious as prolonged heating can degrade the compound or other media components.[2]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 104 | 57.7 - 200.15 | Sonication and fresh, anhydrous DMSO are recommended for optimal solubility.[2][3][6] |
| DMF | 50 | 96.2 | |
| Ethanol | < 1 | < 1.92 | Considered practically insoluble.[2][6] |
| Water | Insoluble | Insoluble | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 0.96 |
Molecular Weight of this compound: 519.6 g/mol [2][3][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the this compound powder and DMSO to come to room temperature.
-
Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound powder (MW: 519.6 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 519.6 g/mol ) / 0.010 mol/L = 0.0001924 L = 192.4 µL
-
-
Dissolution: Aseptically add 192.4 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure full dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media to the final desired concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculation: Determine the volume of stock solution needed. For example, to prepare 10 mL of media with a final this compound concentration of 100 nM:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000,000 nM) x (Initial Volume) = (100 nM) x (10 mL)
-
Initial Volume = (100 nM x 10 mL) / 10,000,000 nM = 0.0001 mL = 0.1 µL
-
Note: Directly pipetting such a small volume is inaccurate. It is highly recommended to perform a serial dilution.
-
-
Serial Dilution:
-
Step 1: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution. Mix well by pipetting up and down.
-
Step 2: Add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium to achieve a final concentration of 100 nM.
-
-
Final Mixing: Gently vortex the final working solution before adding it to your cells. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WYE-125132 | CAS 1144068-46-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of WYE-132
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using WYE-132, a potent and specific ATP-competitive mTOR kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on potential off-target effects.
| Question/Observed Issue | Potential Cause and Troubleshooting Steps |
| Unexpected levels of apoptosis are observed in ovarian cancer cell lines, even at low nanomolar concentrations of this compound. | This could be due to a potential off-target effect on sphingosine kinase-1 (SphK1).[1] this compound has been shown to inhibit SphK1 activity, leading to an increase in pro-apoptotic ceramide.[1] Troubleshooting Steps: 1. Measure Ceramide Levels: Assess the intracellular concentration of ceramide in your treated cells. 2. Rescue Experiment: Treat cells with sphingosine-1-phosphate (S1P), the product of SphK1 activity, to see if it mitigates the apoptotic effect.[1] 3. Combined Inhibition: Co-administer this compound with a known SphK1 inhibitor (e.g., SKI-II) to observe if the pro-apoptotic effect is enhanced, which would support the involvement of this off-target pathway.[1] |
| Inconsistent inhibition of cell proliferation is observed across different cancer cell lines. | The anti-proliferative activity of this compound can vary depending on the genetic background of the cell line.[2][3][4] Cells with hyperactivated PI3K/AKT/mTOR signaling, such as those with PTEN deficiency or PIK3CA mutations, are generally more sensitive.[2] Troubleshooting Steps: 1. Cell Line Characterization: Verify the mutational status of key genes in the PI3K/AKT/mTOR pathway (e.g., PTEN, PIK3CA, LKB1/STK11, K-RAS, EGFR, HER2/neu) in your cell lines.[2] 2. Dose-Response Curve: Perform a comprehensive dose-response study to determine the IC50 value for each cell line. IC50 values can range from low nanomolar to higher concentrations.[3][4] |
| Discrepancies are noted between the inhibition of mTORC1 and mTORC2 readouts. | This compound is a dual mTORC1/mTORC2 inhibitor.[2][5] However, the kinetics and downstream consequences of inhibiting each complex might differ. Troubleshooting Steps: 1. Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of specific downstream targets of both complexes. For mTORC1, assess p-S6K (T389) and p-4E-BP1 (T37/46). For mTORC2, assess p-AKT (S473).[2][6] 2. Time-Course Experiment: Perform a time-course experiment to observe the dynamics of mTORC1 and mTORC2 inhibition. |
| Observed cellular effects do not seem to be solely dependent on mTOR inhibition. | While this compound is highly selective for mTOR, mTOR-independent effects have been observed, particularly in the context of apoptosis in ovarian cancer cells.[1] Troubleshooting Steps: 1. AKT Rescue: To confirm mTOR-dependent effects, you can try to rescue the phenotype by introducing a constitutively active form of AKT (caAKT). If the phenotype is only partially rescued, it suggests the involvement of mTOR-independent pathways.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a highly potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[2][3][5] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[2][5] |
| How selective is this compound for mTOR? | This compound is highly selective for mTOR, with over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[2][4][5] It has also been shown to be highly selective against other PI3K-related kinases like hSMG1 and ATR.[3][7] |
| What are the known off-target effects of this compound? | The primary documented off-target effect of this compound is the inhibition of sphingosine kinase-1 (SphK1), which has been observed in ovarian cancer cells.[1] This can lead to increased levels of pro-apoptotic ceramide.[1] |
| What are the expected effects of this compound on cell signaling? | This compound inhibits the downstream signaling of both mTORC1 and mTORC2. This leads to reduced phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and reduced phosphorylation of AKT at serine 473 (S473) by mTORC2.[2][6] Importantly, it does not significantly affect the phosphorylation of AKT at threonine 308 (T308), which is a marker for PI3K/PDK1 activity.[2][5] |
| What are the typical cellular outcomes of this compound treatment? | Treatment with this compound generally leads to the inhibition of cell proliferation, induction of G1 cell cycle arrest, and induction of apoptosis in sensitive cancer cell lines.[2][3][4] It also inhibits protein synthesis and reduces cell size.[2][3] |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| mTOR | 0.19 ± 0.07 | Cell-free kinase assay |
| PI3Kα | >1,000 | Cell-free kinase assay |
| PI3Kβ | >1,000 | Cell-free kinase assay |
| PI3Kγ | >1,000 | Cell-free kinase assay |
| PI3Kδ | >1,000 | Cell-free kinase assay |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 2 |
| MDA-MB-361 | Breast Cancer | Not explicitly stated, but potent inhibition in low nM range |
| U87MG | Glioblastoma | Not explicitly stated, but potent inhibition in low nM range |
| A549 | Lung Cancer | Not explicitly stated, but potent inhibition in low nM range |
| HCT116 | Colon Cancer | 380 |
IC50 values can vary based on experimental conditions. Data from selected cell lines are presented.[3][4]
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize this compound.
Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
References
- 1. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
Technical Support Center: Optimizing WYE-132 Incubation Time for Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of WYE-132 for apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent, ATP-competitive, and specific dual inhibitor of mTORC1 and mTORC2 (mammalian target of rapamycin complexes 1 and 2).[1][2][3] It induces caspase-dependent apoptosis in cancer cells.[1] The mechanism involves the inhibition of mTOR signaling, which plays a crucial role in cell growth, proliferation, and survival.[2][3][4] this compound has been shown to block mTORC1/2 activation and inhibit the expression of mTOR-regulated genes.[1] Interestingly, this compound can also induce apoptosis through mTOR-independent mechanisms by inhibiting sphingosine kinase-1 (SphK1), leading to the production of pro-apoptotic ceramide.[1]
Q2: Why is optimizing the incubation time for this compound crucial for apoptosis assays?
The timing of apoptotic events is critical and can vary significantly depending on the cell line, the concentration of the inducing agent, and the specific apoptotic event being measured.[5] Incubating cells with this compound for a suboptimal duration can lead to false-negative results, where apoptosis is occurring but is missed because the measurement is taken too early or too late.[5] For instance, early apoptotic events like phosphatidylserine (PS) externalization (detected by Annexin V) occur before later events like DNA fragmentation.[5] Therefore, a time-course experiment is essential to identify the peak apoptotic response for the specific assay being used.
Q3: What are the common methods to detect apoptosis induced by this compound?
Commonly used methods to detect apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).[6][7][8][9]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[10][11][12][13]
-
Western Blotting: This technique is used to detect the cleavage of specific proteins that are hallmarks of apoptosis, such as PARP (Poly (ADP-ribose) polymerase) and caspases. It can also be used to analyze the expression levels of pro- and anti-apoptotic proteins like the Bcl-2 family.[14][15][16][17]
Troubleshooting Guide: Optimizing this compound Incubation Time
Q: How do I determine the optimal incubation time for this compound to induce apoptosis in my specific cell line?
A: Perform a time-course experiment.
The optimal incubation time for this compound can vary between different cell lines and experimental conditions. A time-course experiment is the most effective way to determine the ideal duration of treatment.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Q: I am not seeing any apoptosis at any of my tested time points. What could be the problem?
A: Consider the following possibilities:
-
This compound Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may be resistant to this compound-induced apoptosis.
-
Assay Sensitivity: The apoptosis assay you are using may not be sensitive enough to detect low levels of apoptosis. Consider trying a more sensitive assay.
-
Incorrect Assay Timing: It's possible the peak of apoptosis is occurring at a time point you did not test. Consider expanding your time-course experiment to include both earlier and later time points.[5]
Q: I am seeing a high level of necrosis in my apoptosis assay. What should I do?
A: High necrosis can indicate a suboptimal incubation time or concentration.
-
Reduce Incubation Time: Prolonged incubation with an apoptosis-inducing agent can lead to secondary necrosis. Try analyzing earlier time points.
-
Lower this compound Concentration: A high concentration of this compound may be causing rapid cell death that bypasses the apoptotic pathway and leads directly to necrosis. Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis.
Data Presentation
Table 1: Hypothetical Time-Course of this compound-Induced Apoptosis in Ovarian Cancer Cells (SKOV-3)
| Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 12 | 80.1 ± 3.5 | 10.3 ± 1.2 | 9.6 ± 1.8 |
| 24 | 65.7 ± 4.2 | 20.8 ± 2.5 | 13.5 ± 2.1 |
| 48 | 40.3 ± 5.1 | 35.6 ± 3.8 | 24.1 ± 4.5 |
| 72 | 25.9 ± 4.8 | 20.1 ± 3.1 | 54.0 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining Protocol [6][7][9][18][19][20][21]
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound for the desired incubation times.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE™ to minimize membrane damage.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2. Caspase-Glo® 3/7 Assay Protocol [11][12][13][22]
-
Cell Plating:
-
Seed cells in a 96-well white-walled plate and treat with this compound for the desired incubation times.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Western Blotting for Cleaved PARP and Caspase-3 [14][15][16][17]
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway
This compound Signaling Pathway to Apoptosis
References
- 1. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating WYE-132 Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of WYE-132 on normal (non-malignant) cells during in vitro experiments.
Understanding this compound Cytotoxicity
This compound is a potent, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes. Its mechanism of action in cancer cells involves the disruption of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. While highly effective against cancer cells, this compound can also exert cytotoxic effects on normal cells, which often rely on the mTOR pathway for physiological homeostasis.
Troubleshooting Guides & FAQs
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
Question: I am observing significant cell death in my normal (non-cancerous) control cell lines when treated with this compound at concentrations effective against my cancer cell lines. How can I reduce this off-target toxicity?
Answer: Several strategies can be employed to mitigate this compound cytotoxicity in normal cells. These approaches are based on exploiting the differential dependencies of normal and cancer cells on the mTOR pathway.
Mitigation Strategy 1: Induction of Quiescence in Normal Cells
-
Concept: Normal cells can enter a reversible state of quiescence (G0 phase of the cell cycle) when growth factor signaling is reduced. In this state, they are less susceptible to the cytotoxic effects of anti-proliferative agents. Cancer cells, due to oncogenic mutations, often have a compromised ability to enter quiescence and continue to proliferate, making them more sensitive to mTOR inhibition.
-
Experimental Approach:
-
Serum Starvation: Culture normal cells in a low-serum medium (e.g., 0.1-0.5% FBS) for 24-48 hours prior to and during this compound treatment. This will arrest them in the G0/G1 phase.
-
Contact Inhibition: Grow normal cells to a high confluence, where cell-to-cell contact naturally induces cell cycle arrest.
-
-
Expected Outcome: This should increase the therapeutic window between the effective concentration for cancer cells and the toxic concentration for normal cells.
Mitigation Strategy 2: Combination Therapy with a Thioredoxin Reductase (TrxR) Inhibitor
-
Concept: Combining an mTOR inhibitor with a TrxR inhibitor, such as auranofin, has been shown to selectively increase reactive oxygen species (ROS) and induce cell death in cancer cells while having minimal effect on normal cells.
-
Experimental Approach: Co-treat your cell cultures with this compound and auranofin. The optimal concentrations will need to be determined empirically for your specific cell lines, but initial studies with other mTOR inhibitors have used low micromolar concentrations of auranofin.
-
Expected Outcome: A synergistic cytotoxic effect in cancer cells, with a less-than-additive or even protective effect in normal cells.
Issue 2: Determining the Optimal Dose of this compound for Selective Cytotoxicity
Question: How do I determine a concentration of this compound that is effective against my cancer cells but minimally toxic to my normal control cells?
Answer: A comparative dose-response study is essential.
Experimental Workflow:
-
Cell Plating: Seed both your cancer and normal cell lines in parallel in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. A broad range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the cells for a period that is relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, to determine the percentage of viable cells at each concentration.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability.
Data Interpretation: By comparing the IC50 values, you can determine the therapeutic window. A significantly higher IC50 for normal cells compared to cancer cells indicates a favorable selectivity.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 2 |
| B16F10 | Melanoma | 145.2 ± 4.5 |
| MDA-MB-468 | Breast Cancer | Not specified, but potent |
| PC3MM2 | Prostate Cancer | Not specified, but potent |
| U87MG | Glioblastoma | Not specified, but potent |
| A549 | Lung Cancer | Not specified, but potent |
| HCT116 | Colon Cancer | 380 |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Induction of Quiescence by Serum Starvation
-
Cell Culture: Plate normal cells in their recommended growth medium.
-
Serum Reduction: Once the cells have reached 50-60% confluency, aspirate the growth medium and wash the cells twice with sterile PBS.
-
Starvation Medium: Add culture medium containing a low concentration of serum (e.g., 0.1% FBS).
-
Incubation: Incubate the cells for 24-48 hours to induce quiescence.
-
Experimentation: Proceed with your this compound treatment as described in the cytotoxicity assay protocol, using the low-serum medium throughout the treatment period.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for mitigating this compound cytotoxicity in normal cells.
WYE-132 Resistance Mechanisms: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding WYE-132 resistance mechanisms in cancer cells. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism.[1][2] Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1, this compound directly competes with ATP to block the catalytic activity of mTOR.[2]
Q2: What are the known mechanisms of resistance to mTOR inhibitors?
Resistance to mTOR inhibitors can be broadly categorized into two types:
-
Intrinsic Resistance: Cancer cells may have pre-existing characteristics that make them less sensitive to mTOR inhibition.
-
Acquired Resistance: Cancer cells can develop resistance after a period of treatment with an mTOR inhibitor.
Commonly observed resistance mechanisms include:
-
Mutations in the mTOR gene: Specific mutations in the kinase domain of mTOR can prevent the binding of ATP-competitive inhibitors or lead to a hyperactive state of the kinase.[3]
-
Activation of alternative signaling pathways: Inhibition of the mTOR pathway can lead to the feedback activation of other pro-survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, which can bypass the effect of the mTOR inhibitor.[3]
-
Tumor heterogeneity: A tumor may consist of a mixed population of cells, some of which are sensitive to the mTOR inhibitor and others that are intrinsically resistant. Treatment can eliminate the sensitive cells, allowing the resistant population to grow.
Q3: Are there any known mutations that confer resistance to ATP-competitive mTOR inhibitors like this compound?
While specific resistance-conferring mutations for this compound have not been explicitly documented in publicly available literature, studies on other ATP-competitive mTOR inhibitors, such as AZD8055, have identified mutations in the mTOR kinase domain. For instance, the M2327I mutation has been shown to confer resistance to AZD8055 by increasing the intrinsic kinase activity of mTOR, rather than by directly preventing drug binding. It is plausible that similar mutations could lead to resistance to this compound.
Q4: How does feedback activation of other signaling pathways contribute to this compound resistance?
Inhibition of mTORC1 by this compound can disrupt negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs). This can lead to the reactivation of the PI3K/AKT and MAPK/ERK signaling pathways, promoting cell survival and proliferation despite mTOR inhibition. This phenomenon is a common mechanism of acquired resistance to targeted therapies.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound efficacy in long-term cell culture experiments. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cells to the parental, sensitive cells. A significant increase in IC50 indicates resistance.2. Investigate Resistance Mechanisms: - Western Blot Analysis: Check for the reactivation of bypass signaling pathways. Probe for phosphorylated forms of AKT (Ser473 and Thr308), ERK1/2 (Thr202/Tyr204), and S6 ribosomal protein (Ser235/236 and Ser240/244). - Sequencing: Sequence the kinase domain of the mTOR gene to identify potential resistance-conferring mutations.3. Consider Combination Therapy: Explore combining this compound with inhibitors of the identified bypass pathways (e.g., PI3K, MEK inhibitors). |
| Unexpected increase in AKT phosphorylation (Ser473) after this compound treatment. | This is an expected on-target effect of mTORC2 inhibition. This compound inhibits mTORC2, which is the primary kinase responsible for phosphorylating AKT at Ser473. However, feedback mechanisms can sometimes lead to paradoxical increases over longer time points. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to observe the dynamics of p-AKT (Ser473) inhibition and potential rebound.2. Assess Downstream AKT Activity: Evaluate the phosphorylation of downstream targets of AKT, such as PRAS40 and GSK3β, to determine the functional consequence of p-AKT (Ser473) changes. |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, or issues with the assay itself. | 1. Optimize Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells.2. Proper Mixing: Mix the plate gently after adding this compound to ensure even distribution.3. Assay Controls: Include appropriate positive and negative controls for the viability assay.4. Check for Drug Stability: Ensure the stock solution of this compound is properly stored and has not degraded. |
| Difficulty in detecting changes in mTORC1/2 signaling by Western blot. | Suboptimal antibody, insufficient protein loading, or inappropriate lysis buffer. | 1. Antibody Validation: Use antibodies that have been validated for detecting the specific phosphorylated and total proteins of interest in the mTOR pathway.2. Protein Quantification: Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.3. Lysis Buffer with Inhibitors: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a baseline for sensitivity. A significant increase from these values in your experimental model may indicate resistance.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| LNCaP | Prostate Cancer | 2 |
| MDA-MB-361 | Breast Cancer | - |
| U87MG | Glioblastoma | - |
| A549 | Lung Cancer | - |
| HCT116 | Colon Cancer | 380 |
Note: Specific IC50 values for all cell lines were not consistently available across the searched literature. Researchers should determine the baseline IC50 for their specific cell line and experimental conditions.
Key Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for studying resistance mechanisms.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) over a 72-hour period.
-
Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation. This process can take several months.
-
Resistance Confirmation: Periodically, perform a dose-response assay to determine the IC50 of the cultured cells. A significant (e.g., >5-fold) and stable increase in the IC50 compared to the parental cells confirms the development of resistance.
-
Cryopreservation: Once a resistant cell line is established, cryopreserve aliquots for future experiments. Maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to maintain the resistant phenotype.
Western Blot Analysis of mTOR Pathway Signaling
Objective: To assess the activity of the mTOR pathway and potential bypass signaling in response to this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include: p-mTOR (Ser2448), mTOR, p-AKT (Ser473), p-AKT (Thr308), AKT, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, p-ERK1/2 (Thr202/Tyr204), and ERK1/2.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing WYE-132 working solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of WYE-132, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2.[1] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and efficacy of this compound working solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 0.19 nM.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, metabolism, and survival.[1] By inhibiting both complexes, this compound can offer a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to rapalogs, which only partially inhibit mTORC1.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to ensure maximum solubility and stability. Sonication or gentle warming can aid in the complete dissolution of the compound.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions for both the powdered compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For short-term storage. |
Q4: In which solvents is this compound soluble?
The solubility of this compound varies across different solvents. The following table provides a summary of its solubility.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL |
| N,N-Dimethylformamide (DMF) | ~50 mg/mL |
| Ethanol | < 1 mg/mL (practically insoluble) |
| Water | Insoluble |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and use of this compound working solutions.
Problem 1: Precipitation of this compound in the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solvent has absorbed moisture.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.
-
Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.
-
If precipitation persists, consider preparing a slightly lower concentration stock solution.
-
Problem 2: Precipitation of this compound upon dilution into aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound has low aqueous solubility, and direct dilution of a high-concentration DMSO stock into aqueous media can cause it to crash out of solution.
-
Solution:
-
Serial Dilution: Perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into your aqueous experimental medium.
-
Stepwise Addition: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells. For sensitive cell lines, a final DMSO concentration below 0.1% is recommended.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound in working solutions.
-
Solution: Prepare fresh working dilutions of this compound for each experiment from a frozen stock solution. Avoid storing diluted aqueous solutions for extended periods, even at 4°C, as the stability in aqueous environments is not well characterized.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.
-
Solution: Aliquot your high-concentration stock solution into smaller, single-use volumes before freezing at -80°C. This will prevent degradation that can occur with multiple freeze-thaw cycles.
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Using the lowest effective concentration will minimize the risk of off-target effects.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 519.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.2 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.2 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -80°C.
-
Visualizations
mTOR Signaling Pathway and the Action of this compound
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
General Experimental Workflow for In Vitro Studies
Caption: A general workflow for using this compound in cell-based experiments.
References
minimizing variability in WYE-132 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using WYE-132 in their experiments. Our goal is to help you minimize variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from rapamycin and its analogs (rapalogs) which only partially inhibit mTORC1.[1][2] Its high selectivity (over 5,000-fold versus PI3Ks) makes it a precise tool for studying the mTOR signaling pathway.[1][2][3]
Q2: What are the key differences between this compound and rapalogs like rapamycin?
The primary distinction lies in their target specificity and mechanism. This compound is an ATP-competitive kinase inhibitor that blocks the function of both mTORC1 and mTORC2.[1] In contrast, rapalogs are allosteric inhibitors that only partially target mTORC1 and do not inhibit mTORC2.[1][2] Consequently, this compound can elicit a stronger inhibition of cancer cell growth, protein synthesis, and other mTOR-mediated processes compared to rapalogs.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[4] It is recommended to use fresh DMSO to avoid moisture absorption, which can reduce solubility.[4] For in vivo studies, a common formulation is a mixture of ethanol, Tween 80, and polyethylene glycol-400.[5] Stock solutions should be stored at -20°C or -80°C. It is advisable to prepare working solutions fresh for each experiment to ensure stability and potency.[6]
Q4: What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound is cell-line dependent. The IC50 (the concentration that inhibits 50% of cell growth) can range from the low nanomolar to the high nanomolar range.[4] For example, in MDA-MB-361 cells, treatment for 3 days with concentrations from 0.1 nM to 10 µM has been documented.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How long should I treat my cells with this compound?
The duration of treatment depends on the biological process being investigated.
-
Signaling studies (Western Blot): Short-term incubations of 1 to 6 hours are often sufficient to observe inhibition of downstream mTOR targets like p-AKT (S473) and p-S6K (T389).[1]
-
Cell proliferation/viability assays: Longer-term incubations, typically from 24 to 72 hours, are necessary to observe effects on cell growth and viability.[1][7]
-
Apoptosis and cell cycle analysis: Treatment durations of 24 to 48 hours are commonly used to detect changes in these processes.[1][8]
Troubleshooting Guide
Problem: High Variability in Cell Viability/Proliferation Assays
High variability in cell growth assays is a common issue that can mask the true effect of the compound.[9]
| Possible Cause | Recommended Solution |
| Compound Instability | This compound working solutions should be prepared fresh for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and volume for all wells. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Edge Effects in Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Variable Treatment Duration | Stagger the addition of the compound and the assay reagent to ensure that all wells are incubated for the same amount of time. |
Problem: Inconsistent Inhibition of mTORC1/mTORC2 Signaling
Inconsistent results in Western blot analyses for mTOR pathway activity can be frustrating.
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Protocol | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. Ensure complete cell lysis by scraping and sonicating if necessary. |
| Timing of Analysis | The kinetics of mTOR signaling inhibition can be rapid. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal time point for observing maximal inhibition of p-S6K and p-AKT in your cell model. |
| Cell Line-Specific Pathway Activity | Different cell lines have varying baseline levels of PI3K/AKT/mTOR pathway activation.[1] Before the experiment, characterize the baseline phosphorylation of key proteins (AKT, S6K) in your untreated cells, with and without serum starvation, to establish an optimal experimental window. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate antibody concentrations to achieve a good signal-to-noise ratio. |
Problem: Unexpected Off-Target or Cellular Effects
Observing effects that are not consistent with known mTOR functions can occur.
| Possible Cause | Recommended Solution |
| High Compound Concentration | Very high concentrations of any inhibitor can lead to off-target effects. Confirm your results using a range of concentrations and correlate the biological effect with the inhibition of mTOR signaling markers (p-S6K, p-AKT). |
| mTOR-Independent Mechanisms | This compound has been shown to inhibit sphingosine kinase-1 (SphK1) in some contexts, leading to mTOR-independent effects on apoptosis.[8] If you suspect off-target effects, consider using rescue experiments (e.g., with a constitutively active AKT) or investigating other potential targets.[8] |
| Cellular Stress Response | Inhibition of a critical survival pathway like mTOR can induce cellular stress responses that may vary between cell types. Assess markers of cellular stress or autophagy to better understand the cellular response to this compound. |
Quantitative Data Summary
The anti-proliferative activity of this compound varies across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the mTOR pathway.
Table 1: Anti-proliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate | 2 |
| MDA-MB-361 | Breast | Varies (low nM range) |
| PC3MM2 | Prostate | Potent activity |
| U87MG | Glioma | Potent activity |
| A549 | Lung | Potent activity |
| HCT116 | Colon | 380 |
| Data compiled from multiple sources.[4][5] Note that IC50 values can vary based on experimental conditions such as cell seeding density and assay duration. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of this compound or DMSO (vehicle control).[4]
-
Incubation: Incubate the plate for 3 days (or the desired duration) in a humidified incubator at 37°C and 5% CO2.[1][4]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.[4]
Protocol 2: Western Blotting for mTOR Signaling Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for the determined time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-AKT (S473), total AKT, p-S6K (T389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting sources of variability in experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with inconsistent WYE-132 efficacy
Technical Support Center: WYE-132
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistent efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, ATP-competitive inhibitor of the mTOR (mammalian target of rapamycin) kinase.[1][2][3][4] It specifically targets and inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a broad inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This dual inhibition is a key differentiator from rapalogs, which only partially inhibit mTORC1.[2][5]
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of approximately 0.19 nM for the mTOR kinase.[2][3][4][6] It is highly selective for mTOR, showing over 5,000-fold selectivity against PI3K isoforms.[1][2]
Q3: In which cancer models has this compound shown efficacy?
A3: Preclinical studies have demonstrated this compound's potent antitumor activity, both as a single agent and in combination therapies, across a diverse range of cancer models.[6] Efficacy has been observed in breast, glioma, lung, and renal cancer xenografts in mice.[1][2][6]
Q4: How should I dissolve and store this compound?
A4: Proper dissolution and storage are critical for maintaining the compound's activity. Please refer to the solubility data below. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to one year.[4] Always use fresh, anhydrous solvents for preparing stock solutions.
Solubility and Preparation Data
| Solvent | Concentration | Notes |
| DMSO | ~104 mg/mL (200.15 mM) | Use fresh, moisture-free DMSO. Sonication may be required.[3][4] |
| DMF | 50 mg/mL | - |
| Ethanol | 0.4 mg/mL | Limited solubility. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | For aqueous-based assays. |
Troubleshooting Guide: Inconsistent Efficacy
This guide addresses common issues that may lead to variable or unexpected results in your experiments with this compound.
Q5: I am not observing the expected level of mTOR inhibition in my cell line. What could be the cause?
A5: Several factors can contribute to a lack of expected activity. Follow this troubleshooting workflow to diagnose the issue.
Breakdown of Troubleshooting Steps:
-
Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare fresh solutions from powder if there is any doubt about storage conditions or age.
-
Cell Line Sensitivity: this compound is most effective in cell lines with a hyperactivated PI3K/AKT/mTOR signaling pathway, such as those with PTEN-null or PIK3CA mutations.[1][5] Efficacy may be limited in cell lines where this pathway is not a primary driver of proliferation.
-
Experimental Conditions:
-
Treatment Duration: Inhibition of downstream mTOR targets like P-AKT(S473) and P-S6K(T389) can be observed as early as 6 hours post-treatment.[1] However, effects on cell viability or apoptosis may require longer incubation periods (e.g., 24-72 hours).[1]
-
Cell Confluency: High cell confluency can alter signaling pathways and drug sensitivity. Standardize your seeding density to ensure reproducibility.
-
-
Resistance Mechanisms: If the above factors are controlled for, consider intrinsic or acquired resistance. This could involve upregulation of bypass signaling pathways or expression of drug efflux pumps.
Q6: My in vivo results show less tumor growth inhibition than expected. What should I check?
A6: In vivo experiments introduce additional layers of complexity.
Key Parameters for In Vivo Studies
| Parameter | Recommendation | Rationale |
| Vehicle Formulation | 5% DMSO + 30% PEG300 + 5% Tween-80 + Saline | Ensures solubility and bioavailability for oral administration.[7] Prepare fresh daily. |
| Dosing Regimen | 5-50 mg/kg, oral gavage, daily | Dose-dependent tumor growth delay has been observed in this range.[1][3] |
| Pharmacodynamics | Check for target inhibition in tumors 2-8 hours post-dose. | A single administration can suppress P-S6K and P-AKT(S473) for at least 8 hours.[8] |
| Animal Health | Monitor body weight and signs of toxicity. | This compound has been shown to be well-tolerated with no significant body weight loss at effective doses.[9] |
If efficacy remains low, consider that tumor heterogeneity and the tumor microenvironment can influence drug response. Combination therapy, for instance with anti-angiogenic agents like bevacizumab, has been shown to cause complete tumor regression in some models.[1][2][6]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for verifying the inhibition of key mTORC1 and mTORC2 downstream targets.
-
Cell Culture: Plate cells (e.g., MDA-MB-361, U87MG) and allow them to adhere overnight.[3]
-
Treatment: Treat actively proliferating cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 6 hours.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473) - mTORC2 target
-
Phospho-S6K (Thr389) - mTORC1 target
-
Total AKT and Total S6K
-
Loading control (e.g., Actin or Tubulin)
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT at Ser473 and S6K at Thr389, with no significant change in total protein levels.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound in a specific cell line.
-
Seeding: Plate 1,000-3,000 cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.[1] Include a DMSO-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the results to the DMSO control wells and plot a dose-response curve to calculate the IC50 value.
Signaling Pathway Overview
Understanding the pathway is crucial for interpreting results. This compound acts as a central node, inhibiting both major complexes of mTOR.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
adjusting WYE-132 concentration for different cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing WYE-132, a potent and specific dual inhibitor of mTORC1 and mTORC2. Here you will find frequently asked questions, detailed protocols for determining optimal concentrations, and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase with a reported IC50 of approximately 0.19 nM in cell-free enzyme assays.[1][2][3][4][5] It is highly selective for mTOR over other related kinases like phosphoinositide 3-kinases (PI3Ks).[1][2][5] this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial components of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[2][6] By inhibiting both complexes, this compound blocks downstream signaling, leading to the inhibition of cell growth, proliferation, protein synthesis, and the induction of apoptosis.[2][4][6]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound is highly dependent on the cell line. Published IC50 values for cell proliferation generally range from the low nanomolar to several hundred nanomolar.[4] A good starting point for a dose-response experiment is a wide range, for example, from 1 nM to 10 µM, to capture the full inhibitory curve for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental endpoint.
-
Cell Viability/Proliferation Assays (IC50 determination): A 72-hour incubation period is commonly used to assess the anti-proliferative effects.[4][6]
-
Signaling Pathway Analysis (Western Blot): To observe changes in protein phosphorylation, shorter time points are recommended. A time-course experiment (e.g., 1, 6, and 24 hours) is ideal to capture the dynamics of pathway inhibition.[6]
-
Apoptosis/Cell Cycle Assays: Treatment times of 24 to 48 hours are often sufficient to observe significant changes.[5]
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct method is to perform a Western blot analysis on key downstream targets of mTORC1 and mTORC2.
-
mTORC1 activity: Check for a decrease in the phosphorylation of p70S6K (at Thr389).
-
mTORC2 activity: Look for a decrease in the phosphorylation of AKT (at Ser473).
-
Specificity control: The phosphorylation of AKT at Thr308, a site targeted by PDK1, should not be significantly affected, confirming the inhibitor's specificity for mTOR over the broader PI3K pathway.[2][6][7]
Determining the Optimal this compound Concentration
The sensitivity of different cell lines to this compound can vary significantly. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model.
Experimental Protocol: IC50 Determination via MTS Assay
This protocol outlines a standard method for determining the IC50 value of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-3,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the experiment.[4]
-
Allow cells to adhere and recover for 24 hours.
-
-
Drug Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[8] Store aliquots at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solution in your complete cell culture medium to create a range of treatment concentrations. A 10-point, 3-fold dilution series starting from 10 µM is a robust starting point.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in your highest drug concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Viability Measurement:
-
Add an MTS reagent (or similar viability reagent like WST-8) to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).
-
Use a suitable software package (e.g., GraphPad Prism) to plot % Viability against the log of the inhibitor concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adooq.com [adooq.com]
Validation & Comparative
A Comparative Guide to mTOR Inhibitors in Lung Cancer: WYE-132 vs. AZD8055
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in non-small cell lung cancer (NSCLC). This has led to the development of mTOR inhibitors as potential therapeutic agents. This guide provides a comparative overview of two potent ATP-competitive mTOR kinase inhibitors, WYE-132 and AZD8055, focusing on their performance in lung cancer cells based on available preclinical data.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
Both this compound and AZD8055 are second-generation mTOR inhibitors that act as ATP-competitive inhibitors of the mTOR kinase domain. This allows them to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is a key advantage over earlier allosteric inhibitors like rapamycin, which primarily target mTORC1. By inhibiting both complexes, this compound and AZD8055 can more comprehensively block the downstream signaling pathways that promote cancer cell growth and survival.[1][2]
Performance Data in Lung Cancer Cells
Table 1: this compound IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 0.19 | [1] |
Note: While specific IC50 values for lung cancer cell lines were not detailed in the provided search results, this compound has demonstrated potent single-agent antitumor activity against A549 and H1975 lung cancer tumor models.[1]
Table 2: AZD8055 IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| AZD8055 | - | - | 0.8 nM | [3] |
| AZD8055 | AZACL1 | Canine Pulmonary Carcinoma | 23.8 µM | [2] |
| AZD8055 | AZACL2 | Canine Pulmonary Carcinoma | 95.8 nM | [2] |
| AZD8055 | cPAC-1 | Canine Pulmonary Carcinoma | 237 nM | [2] |
Note: AZD8055 has been shown to potently inhibit proliferation in H838 and A549 lung cancer cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway targeted by this compound and AZD8055, and a general workflow for evaluating these inhibitors in lung cancer cells.
Caption: mTOR signaling pathway targeted by this compound and AZD8055.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of mTOR1/2 Dual Inhibitor AZD8055 in Canine Pulmonary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating mTORC1 and mTORC2 Inhibition: A Comparative Guide to WYE-132
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WYE-132, a potent and selective mTOR kinase inhibitor, with other mTOR inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
This compound is a highly potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, demonstrating significant anti-proliferative activity in various cancer models.[1][][3] Unlike first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1, this compound offers a more comprehensive blockade of the mTOR signaling pathway.[1][3] This guide will delve into the experimental validation of this compound's dual inhibitory action and compare its performance against other well-characterized mTOR inhibitors.
Comparative Analysis of mTOR Inhibitors
The efficacy and specificity of mTOR inhibitors are critical determinants of their therapeutic potential. The following tables summarize the in vitro potency of this compound and a selection of alternative mTOR inhibitors against mTOR, PI3K isoforms, and their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | mTOR | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Selectivity (mTOR vs. PI3K) |
| This compound | 0.19 ± 0.07 [1][4][5] | >1000[4][5] | >1000[4][5] | >1000[4][5] | >1000[4][5] | >5,000-fold[1][4][5] |
| Temsirolimus (CCI-779) | 1760[6][7][8] | - | - | - | - | N/A (allosteric inhibitor) |
| Torin 1 | 3[9] | 1800[10] | - | - | - | ~600-fold |
| PP242 | 8[11] | 1960[11] | 2200[11] | 102[11] | 1270[11] | >100-fold vs PI3Kα/β/γ |
| AZD8055 | 0.8[12][13] | >10000[12] | >10000[12] | >10000[12] | >10000[12] | ~1,000-fold |
| PI-103 | 20 (mTORC1), 83 (mTORC2)[14][15] | 8[14][15] | 88[14][15] | 48[14][15] | 150[14][15] | Dual PI3K/mTOR inhibitor |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Cell Line | This compound | Temsirolimus (CCI-779) | PP242 | AZD8055 | PI-103 |
| MDA-MB-468 | Low nM range[4] | - | - | 0.8[13] | - |
| U87MG | Low nM range[4] | - | 1570[11] | 53[16] | - |
| A549 | Low nM range[4] | - | - | 50[16] | 2000 (72h)[17] |
| HCT116 | Low nM range[4] | - | - | - | - |
| PC3MM2 | Low nM range[4] | - | 190[11] | - | - |
| A498 | - | 350-500[6] | - | - | - |
| Gastric Cancer Cell Lines | - | - | 50-500 (48h)[18] | - | - |
Visualizing the mTOR Signaling Pathway and Experimental Validation
To provide a clearer understanding of the biological context and the methods used to validate mTOR inhibition, the following diagrams have been generated.
Caption: The mTOR signaling pathway, highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: A generalized experimental workflow for validating the activity of mTOR inhibitors like this compound.
Caption: A logical comparison of this compound with other classes of mTOR inhibitors based on key properties.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate validation and comparison of mTOR inhibitors.
Western Blot Analysis of mTOR Pathway Activation
This protocol is for the detection of total and phosphorylated levels of key proteins in the mTOR signaling cascade.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (6-12% depending on the target protein's molecular weight).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt (S473 and T308), S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify protein band intensities, normalizing phosphoprotein levels to total protein levels.
-
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of compounds on the kinase activity of mTORC1 and mTORC2.
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK293T) in a CHAPS-containing lysis buffer.
-
Incubate the lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C.
-
Add protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 in kinase assay buffer.
-
Add the substrate: GST-4E-BP1 for mTORC1 or inactive Akt1 for mTORC2.
-
Add ATP (and [γ-32P]ATP if using a radioactive assay) and the mTOR inhibitor (this compound or alternatives) at various concentrations.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Run the samples on an SDS-PAGE gel and perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).
-
Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the phosphorylation signal at each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The experimental data robustly supports the characterization of this compound as a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its sub-nanomolar potency against mTOR and high selectivity over PI3K distinguish it from dual PI3K/mTOR inhibitors and first-generation rapalogs.[1][4][5] The comprehensive inhibition of both mTOR complexes by this compound leads to a more profound and broader anti-proliferative and pro-apoptotic response in cancer cells compared to mTORC1-selective inhibitors.[1][3] The provided protocols offer a standardized framework for researchers to independently validate these findings and to further explore the therapeutic potential of this compound and other mTOR inhibitors in various disease models.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. AZD-8055 | mTOR Inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
WYE-132: A Comprehensive Guide to Western Blot Markers for mTORC1/2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key Western blot markers for assessing the activity of mTORC1 and mTORC2 in response to the ATP-competitive mTOR kinase inhibitor, WYE-132. This compound is a potent and specific inhibitor of both mTORC1 and mTORC2, making it a valuable tool for research and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[1][2] This document outlines the critical downstream targets of mTORC1 and mTORC2, presenting experimental data and detailed methodologies for their analysis by Western blot.
Understanding mTOR Signaling and this compound's Mechanism of Action
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[3] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[3]
-
mTORC1 is sensitive to nutrients and growth factors, and its activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[3]
-
mTORC2 is generally involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.[3]
This compound is a highly potent, ATP-competitive mTOR inhibitor with an IC50 of 0.19 nM.[4] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound effectively inhibits both mTORC1 and mTORC2.[1][2] This dual inhibitory action provides a more complete shutdown of mTOR signaling, offering a potential advantage in therapeutic applications.
Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by this compound.
Caption: mTOR Signaling Pathway and this compound Inhibition.
Key Western Blot Markers for mTORC1 and mTORC2 Activity
The activity of mTORC1 and mTORC2 is typically assessed by measuring the phosphorylation status of their direct downstream substrates. The following table summarizes the key markers and their significance in the context of this compound treatment.
| Complex | Marker | Phosphorylation Site(s) | Function of Phosphorylation | Expected Effect of this compound |
| mTORC1 | p-S6K1 | Thr389 | Activation of S6K1, promoting protein synthesis.[5] | Decreased phosphorylation |
| mTORC1 | p-4E-BP1 | Thr37/46 | Priming for subsequent phosphorylation, leading to its dissociation from eIF4E and activation of cap-dependent translation.[6][7] | Decreased phosphorylation |
| mTORC2 | p-Akt | Ser473 | Full activation of Akt, promoting cell survival and proliferation.[8] | Decreased phosphorylation |
Comparative Analysis of this compound with Other mTOR Inhibitors
Studies have shown that this compound elicits a substantially stronger inhibition of cancer cell growth and survival compared to rapalogs like temsirolimus (CCI-779).[1][2] This is attributed to its dual inhibition of both mTORC1 and mTORC2. The table below presents a summary of the differential effects on key signaling markers.
| Inhibitor | Target(s) | Effect on p-S6K1 (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Effect on p-Akt (Ser473) |
| This compound | mTORC1 & mTORC2 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Rapalogs (e.g., Temsirolimus) | mTORC1 | Inhibition | Partial Inhibition | No direct effect/potential for feedback activation |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible Western blot data. The following sections provide generalized yet comprehensive protocols for the key markers discussed.
General Western Blot Workflow
The diagram below outlines the key steps in a typical Western blot experiment.
Caption: Standard Western Blot Workflow.
Detailed Protocol for Phospho-Specific Antibodies
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Place the culture dish on ice and wash the cells with ice-cold PBS.[3]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 1X SDS sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46), or anti-phospho-Akt (Ser473)) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][11] Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[6][9]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Capture the image using a digital imaging system.
-
For quantitative analysis, normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH or β-actin).
This guide provides a framework for utilizing Western blotting to assess the efficacy and mechanism of action of this compound. By carefully selecting the appropriate markers and adhering to rigorous experimental protocols, researchers can obtain high-quality, reproducible data to advance our understanding of mTOR signaling in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Apoptosis | mTOR | TargetMol [targetmol.com]
- 5. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to WYE-132 and Other Second-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a wide array of cellular signals to regulate cell growth, proliferation, and survival. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors, known as rapalogs, showed clinical utility, their allosteric mechanism of action resulted in incomplete mTOR inhibition. This led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2. This guide provides a detailed comparison of WYE-132 with other prominent second-generation mTOR inhibitors: vistusertib (AZD2014), sapanisertib (INK128/MLN0128), and OSI-027.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Second-generation mTOR inhibitors, including this compound, vistusertib, sapanisertib, and OSI-027, act as ATP-competitive inhibitors of the mTOR kinase domain. This direct inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. By blocking mTORC1, these inhibitors suppress protein synthesis and cell growth through the dephosphorylation of S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1). Concurrently, inhibition of mTORC2 leads to the suppression of cell survival and proliferation signals by preventing the phosphorylation of Akt at serine 473 (S473). This dual inhibition offers a more comprehensive blockade of the mTOR pathway compared to first-generation inhibitors.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and its comparators.
Table 1: In Vitro Kinase and Cellular Potency (IC50)
| Inhibitor | mTOR (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity (mTOR vs PI3Kα) |
| This compound | 0.19 | >1,000 | >1,000 | >1,000 | >1,000 | >5,000-fold |
| Vistusertib (AZD2014) | 2.81 | 3,766 | >30,000 | >30,000 | >29,000 | ~1,340-fold[1] |
| Sapanisertib (INK128) | 1 | 219 | 5,293 | 221 | 230 | ~219-fold[2] |
| OSI-027 | 22 (mTORC1), 65 (mTORC2) | >10,000 | >10,000 | >10,000 | >10,000 | >100-fold[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | This compound | Vistusertib (AZD2014) | Sapanisertib (INK128) | OSI-027 |
| MDA-MB-468 | Breast | Not Reported | 0.078 (p-AKT S473), 0.210 (p-S6)[3] | Not Reported | Not Reported |
| BT-474 | Breast | Not Reported | Not Reported | Not Reported | 0.4 |
| IGR-OV1 | Ovarian | Not Reported | Not Reported | Not Reported | Not Reported |
| MDA-MB-231 | Breast | Not Reported | Not Reported | Not Reported | Not Reported |
| PC3 | Prostate | Not Reported | Not Reported | 0.1 | Not Reported |
| U937 | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
| KG-1 | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
| KBM-3B | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
| ML-1 | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
| HL-60 | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
| MEG-01 | Leukemia | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Direct head-to-head IC50 values for all compounds in the same cell lines are not always available in the public domain. The presented data is compiled from various preclinical studies.
In Vivo Antitumor Activity
All four inhibitors have demonstrated significant in vivo antitumor activity in various xenograft models.
-
This compound: Showed dose-dependent tumor growth delay and even regression in breast, glioma, lung, and renal cancer xenograft models.
-
Vistusertib (AZD2014): Induced dose-dependent tumor growth inhibition in several xenograft and primary explant models, which was associated with the modulation of both mTORC1 and mTORC2 substrates[3].
-
Sapanisertib (INK128): Exhibited tumor growth inhibition in a breast cancer xenograft model at a dose of 0.3 mg/kg/day and also inhibited angiogenesis[4].
-
OSI-027: Demonstrated potent anti-tumor activity in multiple tumor xenograft models and showed superior efficacy compared to rapamycin in colorectal cancer xenografts[1][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these mTOR inhibitors.
mTOR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Substrate (e.g., recombinant S6K1 or 4E-BP1)
-
Test compounds (e.g., this compound)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant mTOR enzyme, and the test compound.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphospecific antibody, or transfer to a membrane for autoradiography if using radiolabeled ATP).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for mTOR Signaling
This technique is used to assess the phosphorylation status of key mTOR pathway proteins in cells or tissues treated with an inhibitor.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-phospho-Akt S473, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the mTOR inhibitor at various concentrations and for different durations.
-
Lyse the cells or tissues in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a highly potent and selective second-generation mTOR inhibitor with promising preclinical antitumor activity. Its high selectivity for mTOR over PI3K isoforms suggests a favorable therapeutic window. When compared to other second-generation inhibitors such as vistusertib, sapanisertib, and OSI-027, this compound demonstrates comparable or, in some cases, superior in vitro potency. All these inhibitors represent a significant advancement over first-generation rapalogs by providing a more complete blockade of the mTOR signaling pathway. The choice of a specific inhibitor for further development will likely depend on a variety of factors including its specific potency against a target cancer type, its pharmacokinetic and pharmacodynamic properties, and its safety profile in clinical trials. The data and protocols presented in this guide provide a valuable resource for researchers in the field of mTOR-targeted cancer therapy.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of WYE-132 in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, particularly for the highly sought-after mTOR target, specificity is a paramount concern. Off-target effects can lead to unforeseen toxicities and confound experimental results, making a thorough understanding of an inhibitor's selectivity profile essential. This guide provides an objective comparison of the kinase inhibitor WYE-132 with other notable alternatives, supported by experimental data and detailed protocols to aid researchers in their experimental design and data interpretation.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, demonstrating high selectivity against closely related PI3K isoforms.[1] This guide delves into the specificity of this compound by comparing its performance against a panel of kinases with that of other mTOR inhibitors, including the allosteric inhibitor Temsirolimus (a rapalog), the dual PI3K/mTOR inhibitor PI-103, and other ATP-competitive mTOR inhibitors such as Torin1, PP242, and KU-0063794. The comparative data highlights the varying selectivity profiles of these compounds, providing a valuable resource for selecting the most appropriate tool for specific research applications.
Comparison of Kinase Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and its alternatives against their primary target, mTOR, and provides an overview of their broader kinase selectivity. The data is compiled from various kinase profiling studies, including KINOMEscan™ assays, which measure the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger inhibition.
| Inhibitor | Type | mTOR IC50 (nM) | Selectivity Profile Highlights (% of Control at 10 µM) |
| This compound | ATP-competitive mTORC1/2 | 0.19[1] | Highly selective versus PI3Ks (>5,000-fold).[1] Broad kinome scan data indicates high specificity, though a direct comparative dataset in the same format as the alternatives was not publicly available. |
| Temsirolimus (CCI-779) | Allosteric mTORC1 | ~1.76 (in vitro, FKBP12-independent)[2] | As a rapalog, it exhibits a different mechanism of action and generally does not have broad off-target kinase activity but is limited to mTORC1. |
| PI-103 | ATP-competitive PI3K/mTOR | mTOR: 30; p110α/β/δ: 2/3/3[3] | Potently inhibits both PI3K and mTOR. Kinase profiling reveals it to be a multi-targeted inhibitor. |
| Torin1 | ATP-competitive mTORC1/2 | 2-10[4] | Highly selective. KINOMEscan at 10 µM shows minimal off-target binding, with significant inhibition only observed for a few kinases. |
| PP242 | ATP-competitive mTORC1/2 | Not specified in snippets | Broader off-target profile compared to Torin1 and KU-0063794. At 10 µM, it inhibits multiple kinases from different families. |
| KU-0063794 | ATP-competitive mTORC1/2 | ~10[5][6] | Exceptionally specific. At 1 µM, it did not significantly inhibit a panel of 76 other protein kinases.[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Caption: Simplified mTOR signaling pathway illustrating the roles of mTORC1 and mTORC2.
Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.
Experimental Protocols
Immunocomplex Kinase Assay for mTORC1 Activity
This protocol is adapted for determining the activity of mTORC1 by measuring the phosphorylation of its substrate, 4E-BP1.
Materials:
-
Cells expressing tagged mTOR or Raptor
-
mTOR lysis buffer (40 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 10 mM β-glycerophosphate, 1 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Low salt wash buffer (mTOR lysis buffer with 0.3% CHAPS)
-
High salt wash buffer (mTOR lysis buffer with 500mM NaCl and 0.3% CHAPS)
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant GST-4E-BP1 substrate
-
ATP
-
Antibody for immunoprecipitation (e.g., anti-HA, anti-Myc)
-
Protein A/G agarose beads
-
This compound and other inhibitors
-
SDS-PAGE and Western blotting reagents
-
Phospho-4E-BP1 (Thr37/46) antibody
Procedure:
-
Cell Lysis: Lyse cells in mTOR lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysate with the appropriate antibody for 1.5 hours at 4°C. Add Protein A/G agarose beads and incubate for another hour.
-
Washing: Wash the immunoprecipitates sequentially with low salt wash buffer, high salt wash buffer (to remove PRAS40), and finally with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the kinase inhibitor (e.g., this compound) at desired concentrations and incubate. Initiate the kinase reaction by adding recombinant GST-4E-BP1 and ATP. Incubate at 30°C for 30-60 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against 4E-BP1.
ADP-Glo™ Kinase Assay for IC50 Determination
This is a general protocol for determining the IC50 value of an inhibitor using a luminescence-based ADP detection assay.
Materials:
-
Recombinant active kinase
-
Kinase substrate
-
Kinase buffer
-
ATP
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the kinase, and a mixture of the substrate and ATP. Include no-inhibitor and no-enzyme controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound stands out as a highly potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. Its superior selectivity against PI3K isoforms makes it a valuable tool for specifically interrogating mTOR signaling without the confounding effects of PI3K inhibition that are inherent to dual PI3K/mTOR inhibitors like PI-103. When compared to other ATP-competitive mTOR inhibitors such as Torin1 and KU-0063794, this compound demonstrates a comparable high degree of specificity. The choice between these highly selective inhibitors may depend on the specific experimental context, including cell type and desired in vivo properties. In contrast, the broader off-target profile of inhibitors like PP242 necessitates careful consideration and validation of experimental findings. For studies focused solely on mTORC1, the allosteric inhibitor Temsirolimus remains a relevant, albeit mechanistically distinct, alternative.
The provided experimental protocols offer a starting point for researchers to independently assess the specificity and potency of this compound and other kinase inhibitors in their own experimental systems. A thorough understanding and characterization of inhibitor specificity are critical for the generation of robust and reproducible data in the ever-evolving field of kinase research and drug development.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
WYE-132 vs. Torin-1: A Comparative Guide for Researchers
In the landscape of mTOR inhibitors, WYE-132 and Torin-1 have emerged as potent, ATP-competitive molecules that target both mTORC1 and mTORC2 complexes. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies of the mTOR signaling pathway.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Both this compound and Torin-1 are small molecule inhibitors that act by competing with ATP for the binding site in the catalytic domain of the mTOR kinase.[1][2][3] This mechanism allows them to inhibit both mTORC1 and mTORC2, in contrast to first-generation inhibitors like rapamycin, which primarily allosterically inhibit mTORC1.[3][4] The inhibition of both complexes leads to a more comprehensive blockade of mTOR signaling, affecting a wide range of cellular processes including cell growth, proliferation, survival, and autophagy.[2][3]
The mTOR signaling pathway is a crucial regulator of cellular metabolism and growth. Upon activation by growth factors and nutrients, the pathway triggers a cascade of phosphorylation events. mTORC1, when active, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. mTORC2 is responsible for the phosphorylation and activation of Akt at serine 473, a key step in promoting cell survival. By inhibiting both mTORC1 and mTORC2, this compound and Torin-1 effectively shut down these critical cellular functions.
Comparative Efficacy
| Parameter | This compound | Torin-1 | Reference |
| mTOR IC50 | 0.19 nM | 2-10 nM (in vitro) | [4][5] |
| Cellular mTORC1 Inhibition | Potent inhibitor of S6K and 4E-BP1 phosphorylation. | Efficiently blocks phosphorylation of mTORC1 substrates.[6] | [1][6] |
| Cellular mTORC2 Inhibition | Potent inhibitor of Akt S473 phosphorylation.[1] | Effectively blocks phosphorylation of mTORC2 substrates.[2] | [1][2] |
| Antiproliferative Activity | Potent antiproliferative agent against various cancer cell lines.[5] | Induces cell cycle arrest. | [5] |
| Apoptosis Induction | Induces caspase-dependent apoptosis.[7] | Induces apoptosis in cancer cells.[8] | [7][8] |
| Autophagy Induction | Induces autophagy.[9] | Potent inducer of autophagy.[2] | [2][9] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.
This compound has been reported to have an IC50 of 0.19 nM for mTOR, highlighting its high potency.[4][5] In cellular assays, it effectively inhibits the phosphorylation of mTORC1 and mTORC2 substrates.[1] Studies have shown that this compound is a potent antiproliferative agent and induces caspase-dependent apoptosis in cancer cells.[5][7]
Torin-1 has a reported in vitro IC50 for mTOR in the range of 2-10 nM.[4] It is also a potent inducer of autophagy and can cause cell cycle arrest.[2] Torin-1 has been shown to be more efficient than rapamycin in inducing autophagy.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of mTOR inhibitors.
mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Protocol:
-
Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.[10]
-
Prepare active Rheb-GTP.[10]
-
Incubate the immunoprecipitated mTORC1 with Rheb-GTP on ice.[10]
-
Initiate the kinase reaction by adding a buffer containing ATP and a substrate such as GST-4E-BP1.[10]
-
Incubate the reaction at 30°C for 30-60 minutes.[10]
-
Stop the reaction by adding SDS sample buffer.[10]
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[10]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the mTOR inhibitor for the desired time period.
-
Add MTT labeling reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
Western Blotting for mTOR Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Treat cells with the mTOR inhibitor and lyse them to extract total protein.[11]
-
Separate the proteins by size using SDS-PAGE.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest (e.g., p-Akt, Akt, p-S6K, S6K).[11][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
Conclusion
Both this compound and Torin-1 are invaluable tools for studying the mTOR signaling pathway, offering potent and specific inhibition of both mTORC1 and mTORC2. Based on available in vitro data, this compound appears to be a more potent inhibitor of mTOR than Torin-1. However, the lack of direct comparative studies necessitates careful consideration when choosing between these compounds for in-cell or in-vivo experiments. The selection of the appropriate inhibitor will ultimately depend on the specific research question, the experimental system, and the desired concentration range for achieving effective mTOR inhibition. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-ovarian cancer activity by this compound, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Confirming WYE-132 Targets in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the molecular targets of a compound in a novel cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to confirm the targets of WYE-132, a potent and specific ATP-competitive inhibitor of both mTORC1 and mTORC2, in a new cell line.
This compound exerts its anticancer effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. This inhibition affects both mTORC1 and mTORC2 complexes, leading to reduced phosphorylation of their respective downstream effectors. This guide will detail experimental protocols, present data in clear, comparative tables, and provide visualizations of the signaling pathway and experimental workflows.
I. This compound Signaling Pathway
This compound targets the mTOR kinase, which is a core component of two distinct complexes: mTORC1 and mTORC2. Understanding the downstream signaling of these complexes is essential for designing target validation experiments.
-
mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 Kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).
-
mTORC2 is crucial for cell survival and proliferation, primarily through the phosphorylation of Akt at the serine 473 (S473) residue.
II. Experimental Workflow for Target Confirmation
To confirm that this compound targets mTORC1 and mTORC2 in a new cell line, a multi-faceted approach is recommended. This workflow combines techniques to assess both downstream pathway modulation and direct target engagement.
III. Comparative Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments, comparing the effects of this compound treatment to a vehicle control (DMSO) and a known mTORC1 inhibitor, Rapamycin.
Table 1: Western Blot Analysis of mTOR Pathway Phosphorylation
| Target Protein | Treatment | Relative Phosphorylation Level (Normalized to Total Protein and Vehicle Control) |
| p-S6K (T389) | Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | 0.15 | |
| Rapamycin (100 nM) | 0.20 | |
| p-Akt (S473) | Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | 0.25 | |
| Rapamycin (100 nM) | 1.50 | |
| p-4E-BP1 (T37/46) | Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | 0.30 | |
| Rapamycin (100 nM) | 0.85 |
Table 2: In Vitro Kinase Assay
| Target | Treatment | Kinase Activity (% of Vehicle Control) |
| mTORC1 | Vehicle (DMSO) | 100% |
| This compound (100 nM) | 10% | |
| Rapamycin (100 nM) | 15% | |
| mTORC2 | Vehicle (DMSO) | 100% |
| This compound (100 nM) | 12% | |
| Rapamycin (100 nM) | 95% |
Table 3: Cellular Thermal Shift Assay (CETSA)
| Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| mTOR | Vehicle (DMSO) | 48.5°C | - |
| This compound (10 µM) | 54.2°C | +5.7°C | |
| GAPDH (Control) | Vehicle (DMSO) | 58.1°C | - |
| This compound (10 µM) | 58.3°C | +0.2°C |
IV. Experimental Protocols
This protocol is designed to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
-
Cell Culture and Treatment: Plate the new cell line at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound (e.g., 1 µM), Rapamycin (e.g., 100 nM as a control for mTORC1 inhibition), or vehicle (DMSO) for 2-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-S6K (T389), S6K, p-Akt (S473), Akt, p-4E-BP1 (T37/46), and 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The phosphorylation levels are normalized to the total protein levels.
This assay directly measures the inhibitory effect of this compound on the kinase activity of immunoprecipitated mTORC1 and mTORC2.
-
Immunoprecipitation: Lyse untreated cells and immunoprecipitate mTORC1 and mTORC2 using antibodies specific for Raptor (for mTORC1) and Rictor (for mTORC2), respectively, coupled to protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing ATP and a specific substrate (e.g., recombinant S6K for mTORC1, recombinant Akt for mTORC2). Add this compound, Rapamycin, or vehicle (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular environment.
-
Cell Treatment: Treat the new cell line with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble mTOR in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
A Comparative Analysis of Apoptotic Induction by WYE-132 and OSI-027
For Immediate Release
In the landscape of cancer therapeutics, the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway has emerged as a critical strategy. This guide provides a detailed comparison of the apoptotic induction capabilities of two potent dual mTORC1/mTORC2 inhibitors, WYE-132 and OSI-027. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supported by experimental data and detailed protocols.
Introduction to this compound and OSI-027
This compound and OSI-027 are second-generation mTOR inhibitors that, unlike their predecessor rapamycin, target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2 complexes. This dual inhibition results in a more comprehensive blockade of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. A key consequence of this enhanced inhibition is the potent induction of apoptosis, a critical mechanism for eliminating cancer cells.
Quantitative Analysis of Apoptotic Induction
The following tables summarize the quantitative data on the apoptotic effects of this compound and OSI-027 as reported in various studies. It is important to note that these studies were conducted in different cell lines and under varying experimental conditions, precluding a direct head-to-head comparison.
This compound Apoptotic Activity
| Cell Line | Assay | Treatment | Result | Citation |
| B16F10 Melanoma | Annexin V Staining | Co-administration with vinblastine | Two-fold increase in the percentage of apoptotic cells. | [1] |
| MDA361, BT474, LNCaP, H1975 | PARP Cleavage | This compound | Substantial induction of PARP cleavage. | |
| Ovarian Cancer Cells | Caspase Activity | This compound | Induction of caspase-dependent apoptosis. | [2] |
OSI-027 Apoptotic Activity
| Cell Line | Assay | Treatment | Result | Citation |
| IGR-OV1 | Caspase-3/7 Assay | OSI-027 | > 2-fold induction of caspase-3/7 activity. | [3][4] |
| BT-474 | Caspase-3/7 Assay | OSI-027 | Concentration-dependent induction of caspase-3/7 activity. | [3][4] |
| IGR-OV1 | Sub-G1 Flow Cytometry | 20 µmol/L OSI-027 for 48h | 40% of cells in sub-G1 phase. | [3] |
| Pancreatic Ductal Adenocarcinoma (Panc-1, BxPC-3, CFPAC-1) | Apoptosis Analysis | OSI-027 alone | Did not induce apoptosis. | [5] |
| Pancreatic Ductal Adenocarcinoma (Panc-1, BxPC-3, CFPAC-1) | Apoptosis Analysis | OSI-027 + Gemcitabine | Significantly enhanced gemcitabine-induced apoptosis. | [5] |
| Colon Cancer Cells | Flow Cytometry, TUNEL | OSI-027 | Dose-dependent induction of apoptosis. | [6] |
Signaling Pathways of Apoptotic Induction
This compound and OSI-027 induce apoptosis through both mTOR-dependent and, in some cases, mTOR-independent mechanisms. The inhibition of mTORC1 and mTORC2 disrupts cell growth, proliferation, and survival signals, ultimately leading to the activation of the apoptotic cascade.
This compound Apoptotic Signaling
This compound's pro-apoptotic activity is linked to the canonical mTOR signaling pathway. Furthermore, in ovarian cancer cells, it has been shown to inhibit sphingosine kinase-1 (SphK1), leading to the accumulation of pro-apoptotic ceramide, indicating an mTOR-independent mechanism.[2] In melanoma cells, its apoptotic effect is associated with the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax.[1]
Caption: this compound induces apoptosis via mTOR and SphK1 pathways.
OSI-027 Apoptotic Signaling
OSI-027-induced apoptosis is mediated through the transcriptional activation of the pro-apoptotic BH3-only proteins PUMA and BIM.[5] In colon cancer, the apoptotic mechanism is more specifically defined, with OSI-027 upregulating PUMA expression through the activation of FOXO3a, which is negatively regulated by c-Myc downstream of mTOR.[6]
Caption: OSI-027 induces apoptosis through the mTOR/c-Myc/FOXO3a/PUMA axis.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below to facilitate the replication and validation of these findings.
Caspase-Glo® 3/7 Assay
This protocol is adapted for measuring caspase-3 and -7 activity in cells treated with mTOR inhibitors.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Procedure:
-
Seed cells in a 96-well white-walled plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or OSI-027 and incubate for the desired time (e.g., 48 hours).[3]
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, equal to the volume of the cell culture medium.[7][8]
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[8]
-
Measure the luminescence using a plate-reading luminometer.[7]
-
Calculate the fold induction of apoptosis relative to DMSO-treated control cells.[3]
Annexin V Staining for Flow Cytometry
This protocol outlines the steps for detecting apoptosis via Annexin V binding to exposed phosphatidylserine.
Procedure:
-
Induce apoptosis by treating cells with this compound or OSI-027 for the desired time.
-
Harvest cells, including the supernatant containing detached apoptotic cells.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer.
-
Add a viability stain such as Propidium Iodide (PI) or 7-AAD just before analysis.[2]
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for PARP Cleavage
This method is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Procedure:
-
Treat cells with this compound or OSI-027 for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Conclusion
Both this compound and OSI-027 are effective inducers of apoptosis in various cancer cell lines, operating through the dual inhibition of mTORC1 and mTORC2. While OSI-027 has been shown to induce apoptosis through the upregulation of PUMA and BIM, this compound can also engage mTOR-independent pathways involving SphK1. The choice between these inhibitors may depend on the specific genetic background of the cancer and the desire to target particular nodes within the apoptotic signaling network. The provided experimental protocols offer a foundation for further investigation and direct comparative studies, which are warranted to delineate the subtle differences in their pro-apoptotic efficacy and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OSI-027 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of WYE-132: A Guide for Laboratory Professionals
Researchers and scientists handling WYE-132, a potent and selective mTOR inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, this guide provides essential information on its properties and outlines general procedures for the proper disposal of research-grade chemicals of this nature.
Key Chemical and Physical Properties of this compound
Understanding the fundamental characteristics of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₇H₃₃N₇O₄ |
| Molecular Weight | 519.6 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥13 mg/mL) |
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific SDS for this compound, a conservative approach to disposal is mandatory. The following step-by-step guidance is based on standard laboratory practices for potent, biologically active compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this compound before proceeding with any disposal.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
Ensure containers are properly labeled with the full chemical name ("this compound"), concentration (if applicable), and the appropriate hazard symbols.
-
Keep waste containers securely closed when not in use.
-
-
Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste, including the chemical name, quantity, and any other relevant information.
-
Experimental Protocols Referenced in this compound Literature
The safe handling of this compound extends to its use in experimental settings. While specific disposal protocols are not detailed, understanding its biological context is crucial. This compound is a potent inhibitor of mTOR, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is critical in regulating cell growth, proliferation, and survival.
A typical experimental workflow for assessing the efficacy of an mTOR inhibitor like this compound might involve the following general steps:
-
Cell Culture: Culturing of cancer cell lines known to have dysregulated PI3K/Akt/mTOR signaling.
-
Treatment: Introduction of this compound at varying concentrations to the cell cultures.
-
Incubation: Allowing the compound to interact with the cells for a defined period.
-
Assay: Performing biochemical assays (e.g., Western blotting for phosphorylated proteins like Akt and S6K) or cell-based assays (e.g., proliferation or apoptosis assays) to determine the effect of the inhibitor.
Each of these steps will generate waste that must be managed as potentially hazardous.
Visualizing the Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of a research chemical like this compound.
Caption: A flowchart outlining the key decision points for the safe disposal of laboratory chemical waste.
By following these general guidelines and, most importantly, adhering to the specific directives provided in the official Safety Data Sheet and by your local environmental health and safety experts, you can ensure the responsible and safe disposal of this compound and contribute to a secure research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
